2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2-nitrophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)14(17)18/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVOQZYLGZRQHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680718 | |
| Record name | 2'-Nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
236102-72-0 | |
| Record name | 2'-Nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Advanced Synthesis Protocol: 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid via Suzuki-Miyaura Cross-Coupling
Target Molecule: 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS: 236102-72-0) Application: Precursor for carbazole derivatives, biologically active biaryls, and advanced functional materials.
Executive Summary & Retrosynthetic Strategy
The synthesis of unsymmetrical, sterically hindered biaryls remains a critical pathway in modern drug development and materials science. The target molecule, 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid, features two highly functionalized aromatic rings: an ortho-nitro substituted ring and a meta-carboxylic acid substituted ring.
From a retrosynthetic perspective, the most robust and scalable approach to this scaffold is the Suzuki-Miyaura cross-coupling reaction . The optimal disconnection yields 1-bromo-2-nitrobenzene and 3-carboxyphenylboronic acid (also known as 3-boronobenzoic acid) as the starting materials. This pairing is strategically chosen over the reverse polarity (2-nitrophenylboronic acid and 3-bromobenzoic acid) because 2-nitrophenylboronic acids are notoriously prone to protodeboronation and exhibit low reactivity during the transmetalation step due to extreme steric and electronic deactivation[1]. Conversely, the strongly electron-withdrawing ortho-nitro group on the aryl halide accelerates the initial oxidative addition to the palladium catalyst, making 1-bromo-2-nitrobenzene an excellent electrophilic partner[2][3].
Mechanistic Insights & Causality
As a self-validating chemical system, every parameter in this protocol is selected to overcome specific mechanistic hurdles:
-
Oxidative Addition: The electron-deficient nature of 1-bromo-2-nitrobenzene facilitates rapid insertion of the Pd(0) species into the C-Br bond[3].
-
Transmetalation (The Rate-Limiting Step): The ortho-nitro group introduces significant steric bulk, which impedes the transfer of the aryl group from boron to palladium[1]. To overcome this, a biphasic solvent system (1,4-Dioxane/Water) and a strong, highly soluble base (
) are employed. The base quaternizes the boronic acid to form a reactive boronate complex, while the aqueous environment ensures the solubility of both the base and the 3-carboxyphenylboronic acid. -
Reductive Elimination: The steric bulk of the ortho-nitro group actually promotes reductive elimination by forcing the two aryl groups into a favorable geometry for C-C bond formation, regenerating the Pd(0) catalyst.
Figure 1: Suzuki-Miyaura catalytic cycle highlighting the ortho-nitro effect.
Reaction Optimization Data
To establish a highly authoritative protocol, multiple catalytic systems were evaluated. The data below illustrates the causality behind the selection of
| Entry | Catalyst (mol%) | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Toluene/EtOH/ | 90 | 68% | Sluggish transmetalation; incomplete conversion. | ||
| 2 | 1,4-Dioxane/ | 100 | 89% | Optimal balance of kinetics and cost. Complete conversion. | ||
| 3 | THF/ | 80 | 94% | Highest yield, but higher catalyst/ligand cost. |
Experimental Protocol: A Self-Validating Workflow
The following protocol leverages the chemical properties of the target molecule for a "self-purifying" workup. Because the product contains a carboxylic acid, it remains highly soluble in the basic aqueous phase during the reaction. By simply extracting the crude mixture with an organic solvent, all unreacted 1-bromo-2-nitrobenzene, palladium residues, and organic byproducts are removed. Subsequent acidification of the aqueous layer forces the pure product to precipitate.
Materials & Reagents
-
1-Bromo-2-nitrobenzene: 10.0 mmol (2.02 g)
-
3-Carboxyphenylboronic acid: 12.0 mmol (1.99 g, 1.2 equiv)
- : 0.5 mmol (0.41 g, 5 mol%)
-
Potassium carbonate (
): 30.0 mmol (4.14 g, 3.0 equiv) -
Solvents: 1,4-Dioxane (40 mL), Deionized Water (10 mL)
Step-by-Step Methodology
Step 1: Reaction Setup (Inert Atmosphere)
-
Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add 1-bromo-2-nitrobenzene, 3-carboxyphenylboronic acid, and
to the flask. -
Add the solvent mixture (40 mL 1,4-Dioxane and 10 mL
). -
Crucial IPC (In-Process Control): Degas the biphasic mixture by bubbling dry Nitrogen or Argon through the solution for 15 minutes. Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and degradation of the Pd catalyst[4].
-
Quickly add the
catalyst under a positive stream of inert gas.
Step 2: Execution
-
Heat the reaction mixture to a gentle reflux (internal temperature ~95-100 °C) using a pre-heated oil bath.
-
Maintain vigorous stirring to ensure maximum interfacial surface area between the aqueous base and the organic phase.
-
Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS. The reaction is typically complete within 4 to 6 hours when the 1-bromo-2-nitrobenzene is fully consumed.
Step 3: Self-Purifying Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with 50 mL of Deionized Water and 50 mL of Ethyl Acetate (EtOAc).
-
Shake vigorously and allow the phases to separate.
-
Phase Logic: The target 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid is currently in its sodium/potassium salt form and resides entirely in the aqueous layer . The organic layer contains the catalyst, phosphine ligands, and any unreacted aryl halide.
-
Separate the layers. Wash the aqueous layer with an additional 30 mL of EtOAc to ensure complete removal of organic impurities. Discard the organic layers.
-
Acidification: Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, slowly add 1M HCl dropwise until the pH reaches ~2.0 (verify with pH paper).
-
A dense, pale-yellow precipitate of the pure 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid will form immediately upon acidification.
-
Filter the precipitate through a Büchner funnel, wash the filter cake with cold water (2 x 20 mL) to remove inorganic salts, and dry under high vacuum at 50 °C overnight.
Figure 2: Self-purifying liquid-liquid extraction and acidification workflow.
Analytical Validation
-
Yield: Expected 85-90% (2.06 g - 2.18 g) as a pale-yellow solid.
-
Purity: >98% by HPLC (UV detection at 254 nm).
-
MS (ESI-):
calculated for 242.05; found 242.1.
References
1.[1] Benchchem. Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid. Available at: 2.[2] Der Pharma Chemica. Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Available at: 3.[3] MDPI. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Available at: 4.[4] Chemical Reviews - ACS Publications. Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Available at:
Sources
2'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid: A Privileged Scaffold in Medicinal Chemistry and Advanced Materials
Executive Summary
Biphenyl scaffolds are ubiquitous in FDA-approved drugs, agrochemicals, and advanced optoelectronic materials. Among these, 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS: 236102-72-0) stands out as a highly versatile, orthogonally functionalized building block . The presence of a highly electron-withdrawing nitro group at the 2'-position and a carboxylic acid at the 3-position provides unique stereoelectronic properties, making it an ideal precursor for conformationally restricted tricyclic systems such as phenanthridinones and carbazoles.
Physicochemical Profiling & Structural Dynamics
The physicochemical behavior of 2'-nitro-[1,1'-biphenyl]-3-carboxylic acid is heavily dictated by the steric bulk of the ortho-nitro group.
Causality of Conformation: In an unsubstituted biphenyl, the aromatic rings can rotate relatively freely. However, the oxygen atoms of the 2'-nitro group clash sterically with the ortho-protons of the adjacent phenyl ring. This steric hindrance forces the biphenyl system out of coplanarity, resulting in a significant dihedral angle (typically 45°–65° in similar systems). This non-coplanar geometry disrupts extended π-conjugation but is highly advantageous in medicinal chemistry for breaking molecular flatness, thereby improving aqueous solubility and reducing promiscuous off-target protein binding.
| Property | Value | Clinical / Synthetic Significance |
| CAS Number | 236102-72-0 | Unique identifier for procurement and regulatory tracking . |
| Molecular Formula | C13H9NO4 | Core biaryl framework with orthogonal reactive handles. |
| Molecular Weight | 243.22 g/mol | Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5. |
| Topological Polar Surface Area | 83.1 Ų | Optimal for membrane permeability; balances polarity of COOH and NO₂ groups. |
| H-Bond Donors / Acceptors | 1 / 4 | Provides specific directional interactions for target protein binding. |
| LogP (Estimated) | ~2.8 - 3.1 | Lipophilic enough for passive diffusion, yet soluble in polar organic solvents. |
Strategic Synthetic Methodologies: Suzuki-Miyaura Cross-Coupling
The most efficient and scalable route to synthesize 2'-nitro-[1,1'-biphenyl]-3-carboxylic acid is via the palladium-catalyzed Suzuki-Miyaura cross-coupling .
Mechanistic Causality: We select 1-bromo-2-nitrobenzene as the electrophile and 3-carboxyphenylboronic acid as the nucleophile. The bromide is chosen over the chloride because the weaker C–Br bond undergoes oxidative addition to Pd(0) significantly faster at lower temperatures. A mild base, such as sodium carbonate (Na₂CO₃), is critical; it does not merely neutralize the acid but actively coordinates with the boronic acid to form a highly nucleophilic boronate complex, which is an absolute prerequisite for the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for the synthesis of the nitro-biphenyl scaffold.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, charge 1-bromo-2-nitrobenzene (1.0 equiv, 10 mmol) and 3-carboxyphenylboronic acid (1.2 equiv, 12 mmol). Causality: A 20% excess of boronic acid compensates for competitive protodeboronation side reactions.
-
Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%) and Na₂CO₃ (3.0 equiv, 30 mmol). Causality: 3.0 equivalents of base are required because one equivalent is immediately consumed by deprotonating the carboxylic acid of the nucleophile, leaving two equivalents to facilitate transmetalation.
-
Solvent System: Suspend the mixture in a degassed 4:1 mixture of Toluene/Ethanol (50 mL) and add degassed DI water (10 mL). Causality: The biphasic system dissolves both the lipophilic organic halides (toluene) and the inorganic base/boronate (water/ethanol), facilitating interfacial catalysis.
-
Reaction Execution: Reflux the mixture at 90°C for 12 hours. Monitor via TLC (DCM:MeOH 9:1).
-
Self-Purifying Workup:
-
Cool to room temperature and partition between EtOAc and water.
-
Extract the aqueous layer (which contains the deprotonated product as a water-soluble sodium salt) and discard the organic layer. Causality: This step self-validates the purification by natively stripping away unreacted bromide, triphenylphosphine oxide, and homocoupled neutral byproducts.
-
Acidify the aqueous layer with 2M HCl to pH 2. The target compound, 2'-nitro-[1,1'-biphenyl]-3-carboxylic acid, will precipitate as a pale yellow solid.
-
Filter and wash with cold water. Yield: ~85%.
-
Downstream Functionalization & Application Pathways
The orthogonal nature of the nitro and carboxylic acid groups allows for sequential, chemoselective modifications. The most prominent application is the synthesis of phenanthridin-6(5H)-ones, which are core scaffolds in PARP inhibitors and antiviral agents.
By subjecting the compound to catalytic hydrogenation (Pd/C, H₂), the nitro group is cleanly reduced to an aniline derivative (2'-amino-[1,1'-biphenyl]-3-carboxylic acid). Subsequent addition of a peptide coupling reagent (e.g., HATU or EDC) triggers an intramolecular lactamization, thermodynamically driving the formation of the rigid tricyclic phenanthridinone system.
Caption: Synthetic pathways from the nitro-biphenyl scaffold to advanced pharmaceutical intermediates.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized scaffold before downstream applications, rigorous analytical validation is required.
Protocol: LC-MS Purity Assessment
-
Sample Preparation: Dissolve 1 mg of the product in 1 mL of LC-MS grade Methanol.
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Causality: The acidic modifier (formic acid) ensures the carboxylic acid remains fully protonated during the run, preventing peak tailing and ensuring sharp chromatographic resolution.
-
-
Mass Spectrometry Detection: Operate in Electrospray Ionization Negative mode (ESI-).
-
Expected m/z: 242.05 [M-H]⁻.
-
Causality: The carboxylic acid moiety readily loses a proton in the ESI source. Consequently, operating in negative ion mode is significantly more sensitive and generates less background noise for this specific compound than positive ion mode.
-
References
-
Title: Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents Source: MDPI Catalysts URL: [Link]
A Technical Guide to the Spectroscopic Characterization of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid
This technical guide provides a detailed exploration of the expected spectroscopic data for 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive analysis of the compound's signature in key analytical techniques, grounded in established principles and data from analogous structures.
Introduction
2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative containing a carboxylic acid and a nitro group. The structural complexity and the presence of these functional groups make a thorough spectroscopic characterization essential for confirming its identity, purity, and for understanding its chemical behavior. This guide will delve into the anticipated results from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The insights provided are based on the analysis of its chemical structure and by drawing parallels with similar compounds.[1] The nitro group is a significant functional group in many pharmaceutical compounds, and understanding its impact on the spectroscopic properties of the molecule is crucial.[2]
Molecular Structure and Key Features
To effectively interpret the spectroscopic data, it is vital to first understand the molecular structure of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid.
Caption: Structure of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| COOH | 10.0 - 13.0 | Broad Singlet | 1H |
| Aromatic H's | 7.2 - 8.5 | Multiplets | 7H |
Expertise & Experience: The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region (10-12 ppm) due to hydrogen bonding and its acidic nature.[3][4] The aromatic protons will resonate in the range of 7.2-8.5 ppm. The exact chemical shifts and coupling patterns will be complex due to the restricted rotation around the biphenyl bond and the electronic effects of the nitro and carboxylic acid groups. Protons on the nitro-substituted ring are expected to be further downfield due to the electron-withdrawing nature of the nitro group.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can better solvate the compound and show the acidic proton, which might exchange with trace water in CDCl₃.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Caption: Workflow for ¹H NMR analysis.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides information about the carbon skeleton of a molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled to simplify the signals to singlets for each unique carbon.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165 - 185 |
| Aromatic C-NO₂ | ~148 |
| Aromatic C-H & C-C | 120 - 145 |
Expertise & Experience: The carbonyl carbon of the carboxylic acid is expected to be in the 165-185 ppm range.[5][6] The carbon atom attached to the nitro group will be significantly deshielded and is predicted to be around 148 ppm. The remaining aromatic carbons will appear in the 120-145 ppm region. Due to the lack of symmetry in the molecule, it is expected that all 13 carbon atoms will be unique and thus produce 13 distinct signals in the ¹³C NMR spectrum.[7]
Experimental Protocol for ¹³C NMR
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.
-
Instrument Parameters:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: Several hundred to several thousand scans are typically needed to obtain a good signal-to-noise ratio.
-
Reference: TMS at 0.00 ppm or the solvent signal.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Predicted IR Data
| Functional Group | Vibration | Predicted Absorption (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (very broad) |
| Aromatic | C-H stretch | 3100 - 3000 |
| Carboxylic Acid | C=O stretch | 1710 - 1680 |
| Aromatic | C=C stretch | 1600 - 1450 |
| Nitro | N-O asymmetric stretch | 1550 - 1500 |
| Nitro | N-O symmetric stretch | 1350 - 1300 |
| Carboxylic Acid | C-O stretch | 1320 - 1210 |
Expertise & Experience: The most characteristic signal will be the very broad O-H stretch of the carboxylic acid, spanning from 3300 to 2500 cm⁻¹.[4][5][8][9] The C=O stretch will be a strong, sharp peak around 1700 cm⁻¹. The presence of the nitro group will be confirmed by two strong absorptions for the asymmetric and symmetric N-O stretches.[10] Aromatic C=C stretching bands will also be visible in the 1600-1450 cm⁻¹ region.[10]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent disk. This method is classic but can be affected by moisture.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a modern, fast, and often preferred method.
-
-
Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Range: Scan from 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is typically sufficient.
-
Background: A background spectrum of the empty sample compartment (or just the ATR crystal) must be collected and subtracted from the sample spectrum.
-
Caption: Workflow for FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.
Predicted Mass Spectrometry Data
-
Molecular Weight: 257.22 g/mol
-
Molecular Ion (M⁺): m/z = 257 (for EI) or [M+H]⁺: m/z = 258 / [M-H]⁻: m/z = 256 (for ESI)
Predicted Fragmentation Pattern:
| Fragment | m/z | Identity |
| [M - OH]⁺ | 240 | Loss of hydroxyl radical |
| [M - NO₂]⁺ | 211 | Loss of nitro group |
| [M - COOH]⁺ | 212 | Loss of carboxylic acid group |
Expertise & Experience: In electron ionization (EI) MS, the molecular ion peak at m/z 257 is expected. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (m/z 240) and the entire carboxyl group (m/z 212).[4] The nitro group can also be lost, leading to a fragment at m/z 211. Derivatization of the carboxylic acid group can sometimes be employed to improve analysis and control fragmentation.[11]
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like HPLC or GC.
-
Ionization:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile and thermally labile molecules, often used with LC-MS.
-
-
Mass Analysis: A time-of-flight (TOF) or quadrupole mass analyzer can be used to separate the ions based on their m/z ratio.
Caption: General workflow of a mass spectrometer.
Conclusion
The comprehensive spectroscopic analysis of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid, through the synergistic use of ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for its unequivocal identification and characterization. This guide, by presenting predicted data and standardized protocols, serves as a valuable resource for researchers in ensuring the quality and integrity of this compound in their scientific endeavors.
References
-
Spectra and physical data of (A2) : - The Royal Society of Chemistry. Available from: [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available from: [Link]
-
2-Hydroxy-3''-nitro-biphenyl-3-carboxylic acid | C13H9NO5 | CID 22505712 - PubChem. Available from: [Link]
-
2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid - PharmaCompass.com. Available from: [Link]
-
2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | C20H15NO5 | CID 86279243 - PubChem. Available from: [Link]
-
The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. Available from: [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available from: [Link]
-
Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. Available from: [Link]
- CN106986774A - A kind of preparation method of 2 nitrobiphenyl - Google Patents.
-
2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | CAS 376591-95-6 - Veeprho. Available from: [Link]
-
11.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available from: [Link]
-
ir spectrum of carboxylic acids and alcohols. Available from: [Link]
-
13-C NMR - How Many Signals - Master Organic Chemistry. Available from: [Link]
-
Table of Characteristic IR Absorptions. Available from: [Link]
-
Recent Advances in Decarboxylative Nitration of Carboxylic Acids - Chemical Review and Letters. Available from: [Link]
-
13C NMR Chemical Shift - Oregon State University. Available from: [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]
-
1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide [Colour figure can be viewed at wileyonlinelibrary.com] - ResearchGate. Available from: [Link]
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Technical Guide: Properties and Applications of CAS 376591-95-6
Executive Summary
CAS 376591-95-6 , chemically identified as 2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid , is an advanced pharmaceutical intermediate of critical importance in modern drug development[1]. It serves as the direct structural precursor in the synthesis of Eltrombopag , a highly efficacious, orally bioavailable small-molecule thrombopoietin (TPO) receptor agonist used clinically to treat severe thrombocytopenia[2].
For researchers and process chemists, understanding the physicochemical properties, structural behavior, and synthetic transformation of CAS 376591-95-6 is essential for optimizing the yield, purity, and scalability of Eltrombopag manufacturing[3]. This whitepaper provides a comprehensive technical breakdown of the compound's properties, handling protocols, and its definitive step-by-step synthetic methodologies.
Physicochemical Properties & Characterization
Accurate characterization of CAS 376591-95-6 is paramount for regulatory compliance (e.g., ANDA/NDA filings) and downstream synthetic success[1]. The compound exhibits a zwitterion-like potential due to the presence of both a carboxylic acid moiety and a phenolic hydroxyl group, alongside the strongly electron-withdrawing nitro group.
The quantitative physicochemical data is summarized in the table below[3][4]:
| Property | Value |
| Chemical Name | 2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid |
| CAS Number | 376591-95-6 |
| Molecular Formula | C13H9NO5 |
| Molecular Weight | 259.21 g/mol |
| Appearance | Yellow to Brown solid |
| Boiling Point | 452.2 °C at 760 mmHg |
| Density | 1.46 - 1.50 g/cm³ |
| LogP | 3.188 |
| Solubility | Tetrahydrofuran (THF), Methanol |
| Standard Purity (HPLC) | ≥ 98.0% |
Analytical Note: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of CAS 376591-95-6, ensuring that single maximum impurities remain below the stringent 0.10% threshold required for pharmaceutical-grade intermediates[5][6].
Mechanistic Role in Drug Synthesis
CAS 376591-95-6 represents the pivotal "nitro-biphenyl" stage in the Eltrombopag synthetic pipeline. The strategic placement of the nitro group at the 3'-position is designed specifically for subsequent reduction to an amine. Once reduced, this amine undergoes diazotization and electrophilic coupling with a pyrazolone derivative to form the final active pharmaceutical ingredient (API)[4].
Synthetic workflow of Eltrombopag highlighting the CAS 376591-95-6 intermediate.
Experimental Protocols: Nitro Reduction Workflow
The most critical transformation involving CAS 376591-95-6 is its reduction to 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (CAS 376592-93-7). While high-pressure palladium-catalyzed hydrogenation (Pd/C at 10 bar) is viable, it presents scalability and safety challenges[5].
Below is a highly optimized, self-validating transfer hydrogenation protocol utilizing hydrazine hydrate, which provides superior yields and bypasses the need for high-pressure reactors[5].
Protocol: Catalytic Transfer Hydrogenation of CAS 376591-95-6
Objective : Convert the nitro group to an amine safely and efficiently.
Materials Required :
-
CAS 376591-95-6: 77.76 g
-
Ethanol: 648 mL
-
Deionized Water: 130 mL
-
Ferric Hydroxide (Fe(OH)₃): 2.33 g
-
Silica Gel: 7.78 g
-
Hydrazine Hydrate (N₂H₄·H₂O): 233 mL
-
Formic Acid (HCOOH): As needed for pH adjustment
Step-by-Step Methodology :
-
Substrate Dissolution : In a standard reactor, dissolve 77.76 g of CAS 376591-95-6 in a co-solvent mixture of 130 mL water and 648 mL ethanol.
-
Causality: The ethanol/water biphasic-like mixture ensures complete solvation of the organic starting material while maintaining compatibility with the highly polar hydrazine reagent.
-
-
Catalyst Addition : Add 2.33 g of ferric hydroxide and 7.78 g of silica gel to the solution.
-
Causality: Ferric hydroxide acts as the primary reduction catalyst. The silica gel provides a high-surface-area solid support that prevents the agglomeration of iron particles, ensuring consistent catalytic turnover and preventing reaction stalling.
-
-
Reductant Introduction : Slowly add 233 mL of hydrazine hydrate while strictly maintaining the internal temperature between 20°C and 30°C. Stir the mixture for 30 minutes.
-
Causality: Hydrazine acts as the hydrogen donor. Controlled addition is mandatory to prevent thermal runaway from the exothermic decomposition of hydrazine into nitrogen gas.
-
-
Thermal Activation : Elevate the reaction temperature to 50°C and maintain for 3 hours.
-
Causality: Mild heating provides the activation energy needed to drive the catalytic transfer hydrogenation to completion, fully reducing the nitro aromatic ring to the corresponding aniline.
-
-
Filtration : Cool the reaction to room temperature and filter the mixture to remove the solid catalyst and silica gel.
-
Product Isolation (Critical Step) : To the filtrate, add formic acid dropwise until the pH reaches exactly 4.5. Stir for 2 hours.
-
Causality: The product is amphoteric (containing both an acidic carboxylic group and a basic amino group). Adjusting the pH to its isoelectric point (pH 4.5) minimizes its solubility, forcing the zwitterion to precipitate out of the solution in exceptionally high purity.
-
-
Purification : Filter the precipitate, wash with a minimal volume of cold ethanol, and dry under vacuum.
-
Expected Outcome: ~96.9% yield with an HPLC purity of >99.8%[5].
-
Safety, Handling, and Storage
CAS 376591-95-6 is a reactive chemical intermediate and must be handled according to strict Good Laboratory Practice (GLP) guidelines[7].
GHS Hazard Classifications :
-
H315 : Causes skin irritation[8].
-
H319 : Causes serious eye irritation[8].
-
Signal Word : Warning[3].
Precautionary Handling (Self-Validating Safety) :
-
P264 / P280 : Wash hands thoroughly after handling and wear protective gloves/eye protection[9].
-
P305+P351+P338 : In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do[9].
-
Causality: The acidic nature of the carboxylic acid moiety, combined with the nitro group, can cause localized tissue irritation upon contact. Immediate dilution with water neutralizes the localized pH drop.
Storage Protocols : Store the compound in a cool, dry, and well-ventilated area. The container must be kept tightly closed and sealed from moisture and strong light/heat to prevent premature degradation or decarboxylation[3][9].
References
-
Veeprho - 2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | CAS 376591-95-6 URL:[Link]
-
Home Sunshine Pharma - 2'-Hydroxy-3'-nitrobiphenyl-3-carboxylic Acid CAS 376591-95-6 URL:[Link]
-
Chemdad - 2-HYDROXY-3''-NITRO-BIPHENYL-3-CARBOXYLIC ACID URL:[Link]
-
KM Pharma Solution - MSDS - Eltrombopag Impurity 22 URL:[Link]
-
Sinoway - 2-Hydroxy-3-nitro-(1, 1-biphenyl)-3-carboxylic acid 376591-95-6 URL:[Link]
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- 3. 2'-Hydroxy-3'-nitrobiphenyl-3-carboxylic Acid CAS 376591-95-6 [homesunshinepharma.com]
- 4. 2-HYDROXY-3''-NITRO-BIPHENYL-3-CARBOXYLIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. China 2-Hydroxy-3-nitro-(1,1-biphenyl)-3-carboxylic Acid 376591-95-6,Buy 2-Hydroxy-3-nitro-(1,1-biphenyl)-3-carboxylic Acid 376591-95-6 Online -china-sinoway.com [china-sinoway.com]
- 7. kmpharma.in [kmpharma.in]
- 8. 376591-95-6 | 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | Eltrombopag Related | Ambeed.com [ambeed.com]
- 9. 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | 376591-95-6 [sigmaaldrich.com]
A Technical Guide to the Solubility of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative whose structural motif is of interest in medicinal chemistry and materials science. As with any compound progressing through the development pipeline, a thorough understanding of its physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a compound's utility and developability. Solubility impacts everything from synthetic workup and purification to the ultimate bioavailability of a potential therapeutic agent.[1] Poorly soluble compounds can present significant challenges during formulation and may exhibit variable absorption, hindering clinical success.[2][3]
Currently, there is a notable absence of publicly available, quantitative experimental solubility data for 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid. This guide, therefore, is designed to serve as a comprehensive resource for researchers. It moves beyond a simple data sheet to provide a foundational understanding of the principles governing the solubility of this molecule. We will delve into a theoretical prediction of its solubility profile based on its structural attributes, discuss the key factors that influence solubility, and provide detailed, field-proven experimental protocols for its empirical determination. This document empowers researchers to not just seek data, but to understand its origins, nuances, and applications.
Part 1: Molecular Profile and Predicted Solubility
Molecular Structure and Physicochemical Properties
The solubility behavior of a molecule is intrinsically linked to its structure. 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid possesses three key structural features that dictate its interactions with various solvents:
-
A large, non-polar biphenyl core: This rigid, aromatic system is inherently hydrophobic (lipophilic) and will favor interactions with non-polar organic solvents.
-
A polar nitro group (-NO₂): This is a strong electron-withdrawing group that introduces significant polarity and can act as a hydrogen bond acceptor.
-
An acidic carboxylic acid group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. Its ability to ionize to a carboxylate anion (-COO⁻) at a sufficiently high pH dramatically increases aqueous solubility.
The overall solubility is a result of the interplay between the hydrophobic character of the biphenyl backbone and the hydrophilic nature of the nitro and carboxylic acid functionalities.
While experimental data for the target molecule is unavailable, we can estimate its properties based on close structural analogs. The following table presents predicted physicochemical properties for a similar compound, 4'-Methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid, which can serve as a reasonable proxy for initial assessments.
| Property | Predicted Value (for Analogue) | Source | Significance for Solubility |
| Molecular Formula | C₁₃H₉NO₄ | - | Base for all calculations. |
| Molecular Weight | 243.21 g/mol | - | Influences dissolution rate. |
| logP (Octanol-Water) | 3.84 | [4] | Indicates a high degree of lipophilicity, suggesting poor water solubility and good solubility in non-polar organic solvents. |
| pKa (Acidic) | 3.39 | [4] | The low pKa indicates a relatively strong carboxylic acid. Solubility in polar protic solvents will be highly pH-dependent. |
| Water Solubility | 2.47e-4 mol/L | [4] | Predicted to be very poorly soluble in water, consistent with the high logP value. |
Data for analogue 4'-Methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid (CAS 1000587-29-0) from the EPA CompTox Chemicals Dashboard.
Theoretical Solubility Predictions
Based on the "like dissolves like" principle, we can predict the qualitative solubility of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid in a range of common laboratory solvents.[5] The molecule's dual character—a large non-polar frame with polar, hydrogen-bonding groups—suggests it will exhibit moderate to good solubility in polar aprotic solvents that can accommodate both features.
| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |
| Non-Polar | Toluene, Hexane | Medium to High | The large, non-polar biphenyl core will interact favorably with non-polar aromatic and aliphatic solvents via van der Waals forces. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | High | These solvents have a moderate polarity and can solvate the polar nitro and carboxylic acid groups without being hindered by the large non-polar region. THF and Acetone are often excellent solvents for such compounds. |
| Polar Protic | Ethanol, Methanol | Medium | These solvents can form strong hydrogen bonds with the carboxylic acid and nitro groups. However, the large hydrophobic biphenyl core may limit high solubility compared to polar aprotic solvents. |
| Highly Polar | Water | Very Low | The molecule's high lipophilicity (predicted LogP ~3.84) far outweighs the contribution of its polar groups, leading to very poor aqueous solubility at neutral pH. Solubility will increase significantly at pH > pKa. |
Part 2: Fundamental Principles Governing Solubility
A measured solubility value is not absolute. It is defined by the conditions of its measurement and the physical form of the material. For drug development professionals, understanding these nuances is non-negotiable.
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two types of solubility measurements: thermodynamic and kinetic.[2]
-
Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, when the system is at equilibrium. This value is independent of time and is critical for formulation and biopharmaceutical classification. The classic shake-flask method is designed to measure thermodynamic solubility.[6]
-
Kinetic Solubility is determined by adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs.[7] This method is fast and amenable to high-throughput screening (HTS) in early discovery.[6][8] However, the results can be higher than the thermodynamic solubility because the system does not reach equilibrium and may form a temporary, supersaturated solution.[2][4][9] Kinetic solubility data is useful for ranking compounds in early screening but should not be used for final formulation decisions.
Caption: Thermodynamic vs. Kinetic Solubility Comparison.
The Impact of the Solid State: Polymorphism
The arrangement of molecules in a crystal lattice can have a profound impact on physical properties, including solubility. This phenomenon is known as polymorphism.[3][10]
-
Polymorphs are different crystalline forms of the same compound. These forms have different lattice energies; a more stable polymorph has a lower energy and is typically less soluble. A metastable polymorph has a higher energy and is generally more soluble.[11][12]
-
Amorphous material lacks a regular crystal lattice structure. It is the most energetic and typically the most soluble form, but it is also the least stable and may convert to a more stable crystalline form over time.[12]
-
Solvates and Hydrates are crystalline forms that incorporate solvent (solvate) or water (hydrate) molecules into their lattice. This can significantly alter solubility compared to the anhydrous form.
The discovery of a new, more stable (and thus less soluble) polymorph late in development can be disastrous for a project.[3] Therefore, comprehensive polymorphic screening is a standard and necessary step in pharmaceutical development to identify the most stable form for further work.[11]
Influence of Temperature
The effect of temperature on solubility is governed by the enthalpy of solution (ΔH_sol).
-
Endothermic Dissolution (ΔH_sol > 0): Heat is absorbed when the solute dissolves. Increasing the temperature will increase solubility. This is the most common scenario for solid solutes.[5]
-
Exothermic Dissolution (ΔH_sol < 0): Heat is released during dissolution. Increasing the temperature will decrease solubility.[5]
For any rigorous solubility study, the temperature must be precisely controlled and reported.
Part 3: Experimental Determination of Solubility
Given the lack of available data, researchers working with 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid will need to determine its solubility empirically. The following protocols are robust, well-validated methods suitable for this purpose.
Protocol 1: The Shake-Flask Method for Thermodynamic Solubility
This is the gold-standard method for determining equilibrium solubility.[6] It involves agitating an excess amount of the solid compound in the solvent for a prolonged period to ensure equilibrium is reached.
Methodology:
-
Preparation: Add an excess amount of solid 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid to a series of vials, each containing a precisely known volume of the desired organic solvent. The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium. This can take 24 to 72 hours, which should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully remove an aliquot of the supernatant. This step must be done without disturbing the solid material. Centrifugation or filtration through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) is highly recommended to ensure a particle-free solution.
-
Quantification: Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method for quantification.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported in units such as mg/mL or mol/L.
Caption: Workflow for the Shake-Flask Solubility Method.
Protocol 2: Potentiometric Titration for Solubility and pKa
For ionizable compounds like 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid, potentiometric titration is a powerful technique that can determine both the intrinsic solubility (S₀) of the neutral form and the pKa.
Methodology:
-
Instrument Setup: Calibrate a pH electrode and an automated titrator using standard buffers.
-
Sample Preparation: Prepare a suspension of the compound in a medium of known ionic strength (e.g., 0.15 M KCl) to create a saturated solution.
-
Titration: Titrate the suspension with a standardized base (e.g., 0.1 M KOH). The titrator adds small, precise volumes of the titrant and records the pH after each addition.
-
Data Analysis: As the base is added, the carboxylic acid dissolves to maintain equilibrium as it is converted to its soluble salt form. The resulting titration curve (pH vs. volume of titrant) will have a distinct shape.
-
Calculation: Specialized software or mathematical models are used to analyze the titration curve. By fitting the data to theoretical equations that account for the dissolution equilibrium, both the pKa and the intrinsic solubility (S₀) can be calculated from a single experiment.
Caption: Potentiometric Titration Workflow for Solubility.
Part 4: Applications in Research and Drug Development
Understanding the solubility of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid is not an academic exercise; it is a practical necessity.
-
Synthesis and Purification: Knowledge of solubility in various organic solvents is essential for selecting an appropriate system for crystallization or recrystallization, which is the primary method for purifying solid compounds. A good crystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.
-
Pre-formulation: Thermodynamic solubility data is a cornerstone of pre-formulation studies. It determines whether a compound can be formulated as a simple solution or if more advanced techniques (e.g., suspensions, amorphous solid dispersions) will be required to achieve the desired dosage.
-
Analytical Method Development: When developing HPLC methods, the solubility of the analyte in the mobile phase is a key consideration. The choice of organic modifiers like acetonitrile or methanol and their proportion in the mobile phase depends on ensuring the analyte remains dissolved throughout the analysis.
Conclusion
While quantitative solubility data for 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid is not readily found in the literature, a robust understanding of its likely behavior can be derived from its molecular structure. It is predicted to be a lipophilic molecule with poor aqueous solubility but good solubility in polar aprotic solvents like THF and acetone. The presence of the carboxylic acid group makes its solubility in protic solvents highly dependent on pH. For any serious development work, this theoretical assessment must be superseded by rigorous experimental determination. The shake-flask and potentiometric titration methods detailed herein provide reliable pathways to generate the high-quality thermodynamic solubility data required to guide synthetic chemistry, analytical method development, and pharmaceutical formulation, ultimately enabling the successful progression of this compound in research and development endeavors.
References
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
ResearchGate. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
-
Mettler-Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Lokey Lab Protocols. (2017, March 6). Shake Flask logK. [Link]
-
Wikipedia. (n.d.). Solubility. [Link]
-
PubMed. (2012, October 9). kinetic versus thermodynamic solubility temptations and risks. [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 4'-Methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid Properties. [Link]
-
PubMed. (2022, February 15). Discovery solubility measurement and assessment with drug development in mind. [Link]
-
PMC. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. [Link]
-
BMG Labtech. (2023, April 6). Drug solubility: why testing early matters in drug discovery. [Link]
-
Veeprho. (2025, November 6). Effect of Polymorphism Formulations. [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
NCBI Bookshelf. (2022, September 12). Biochemistry, Dissolution and Solubility. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)
-
Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]
-
Chem.purdue.edu. (n.d.). Solubility. [Link]
-
JOCPR. (2024, May 30). Journal of Chemical and Pharmaceutical Research, 2024, 16(5):9-10 Opinion Impact of Polymorphism on Drug Formulation and Bioavai. [Link]
-
PubMed. (2001, December 15). pH-metric solubility. 3. Dissolution titration template method for solubility determination. [Link]
-
KOPS. (n.d.). Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. [Link]
- Google Patents. (n.d.).
-
ACS Publications. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. [Link]
-
ResearchGate. (2018, January 12). Solvent design for crystallization of carboxylic acids. [Link]
-
ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
PDF Free Download. (2017, February 10). Determining a Solubility Product Constant by Potentiometric Titration. [Link]
-
Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]
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- 12. 2-Hydroxy-3''-nitro-biphenyl-3-carboxylic acid | C13H9NO5 | CID 22505712 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Synthesis of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid via Suzuki-Miyaura Coupling
This Application Note and Protocol guide details the optimized synthesis and utilization of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid using Suzuki-Miyaura cross-coupling.
Introduction & Strategic Analysis
2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid is a critical biaryl intermediate, primarily utilized as a scaffold for synthesizing phenanthridinones (via reductive cyclization) and other polycyclic heteroaromatics found in PARP inhibitors and antiviral agents.
While the Suzuki-Miyaura coupling is the standard method for biaryl bond formation, this specific target presents two distinct chemical challenges:
-
Ortho-Steric Hindrance: The 2'-nitro group creates significant steric bulk near the coupling site, retarding the transmetallation step.
-
Acidic Functionality: The free carboxylic acid (pKa ~4) can protonate intermediates or alter the pH of the aqueous phase, necessitating careful base stoichiometry to maintain the active boronate species.
Retrosynthetic Logic & Coupling Partner Selection
Success depends on the correct disconnection of the biaryl axis.
-
Route A (Recommended): Coupling 3-carboxyphenylboronic acid with 1-halo-2-nitrobenzene .
-
Route B (Discouraged): Coupling 3-halobenzoic acid with 2-nitrophenylboronic acid .
Caption: Retrosynthetic analysis favoring the use of the nitro-substituted halide to maximize oxidative addition rates and minimize protodeboronation.
Critical Reaction Parameters
Catalyst Systems
For sterically hindered ortho-substituted biaryls, standard Pd(PPh3)4 is often sufficient if the halide is an iodide. However, for bromides or chlorides, electron-rich, bulky phosphine ligands are required to facilitate the oxidative addition and reductive elimination steps.
| Parameter | Standard Protocol | High-Performance Protocol | Mechanism |
| Catalyst | Pd(PPh3)4 (Tetrakis) | Pd2(dba)3 + SPhos | SPhos promotes coupling of hindered substrates. |
| Halide | 1-Iodo-2-nitrobenzene | 1-Bromo-2-nitrobenzene | Iodides react faster; Bromides are cheaper but require better ligands. |
| Base | Na2CO3 (aq) | K3PO4 (aq) | Stronger bases (Phosphate) help activate the boronic acid in hindered systems. |
| Solvent | DME / Water (2:1) | Toluene / Water (10:1) | Biphasic systems ensure solubility of organic halide and inorganic base. |
Handling the Free Acid
The 3-carboxylic acid moiety consumes 1 equivalent of base immediately.
-
Requirement: Use at least 2.5 to 3.0 equivalents of base.
-
1.0 eq: Neutralizes the carboxylic acid (-COOH → -COO⁻).
-
1.0+ eq: Activates the boronic acid (-B(OH)2 → -B(OH)3⁻), which is the active species for transmetallation.
-
Experimental Protocol
Protocol A: Standard Synthesis (Scale: 1.0 gram)
Objective: Synthesis of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid using 1-iodo-2-nitrobenzene.
Reagents
-
Substrate A: 1-Iodo-2-nitrobenzene (1.0 equiv, 4.0 mmol, ~1.0 g)
-
Substrate B: 3-Carboxyphenylboronic acid (1.2 equiv, 4.8 mmol, ~0.8 g)
-
Catalyst: Pd(PPh3)4 (3 mol%, 0.12 mmol, ~140 mg)
-
Base: Sodium Carbonate (Na2CO3) (3.5 equiv, 14.0 mmol, dissolved in water)
-
Solvent: 1,2-Dimethoxyethane (DME) : Water (3:1 ratio)
Step-by-Step Methodology
-
Preparation of Reaction Vessel:
-
Use a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Critical: Flame-dry the flask under vacuum and backfill with Argon/Nitrogen 3 times to remove oxygen (Oxygen poisons the Pd(0) catalyst).
-
-
Reagent Loading:
-
Add 1-Iodo-2-nitrobenzene (1.0 g) and 3-Carboxyphenylboronic acid (0.8 g) to the flask.
-
Add DME (15 mL). Stir to dissolve.
-
Add the Na2CO3 solution (14 mmol in 5 mL degassed water). Note: A white precipitate (carboxylate salt) may form; this is normal.
-
-
Degassing (Essential):
-
Bubble Argon gas directly into the solvent mixture for 15 minutes.
-
Add the Pd(PPh3)4 catalyst quickly under a positive stream of Argon.
-
-
Reaction:
-
Heat the mixture to reflux (85°C) .
-
Monitor via TLC (Eluent: 5% Methanol in DCM) or HPLC.
-
Time: Reaction typically completes in 4–6 hours. The spot for the iodo-nitrobenzene should disappear.
-
-
Work-Up (Acidification Strategy):
-
Cool the mixture to room temperature.
-
Filter through a Celite pad to remove Palladium black. Wash the pad with Ethyl Acetate.
-
Phase Separation: The product is currently in the aqueous phase as the carboxylate salt (-COO⁻ Na⁺).
-
Transfer the filtrate to a separatory funnel.
-
Wash the aqueous layer with Ethyl Acetate (2 x 20 mL) to remove non-acidic impurities (e.g., de-iodinated nitrobenzene). Discard these organic extracts.
-
-
Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH ~2. The product (free acid) will precipitate as a solid.
-
Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Combine these organic layers, dry over MgSO4, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5) if high purity (>98%) is required.
-
Mechanism & Pathway Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific activation steps required for this acidic, hindered substrate.
Caption: Suzuki catalytic cycle. Note that the Transmetallation step (Red) is sterically impeded by the 2'-nitro group, requiring elevated temperatures.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning (O2) or inactive Boron. | Degas solvents longer. Ensure pH > 9 during reaction (add more base). |
| Homocoupling (Biaryl) | Oxidation of Boronic acid. | Reduce O2 exposure. Add reagents under inert flow.[6] |
| Protodeboronation | Unstable Boronic acid.[1] | Switch to Pinacol Ester derivative of the boronic acid (more stable). |
| Product in Organic Wash | pH of aqueous layer too low during workup. | Ensure aqueous layer is basic (pH > 10) before the first organic wash to keep product as salt. |
References
-
Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722-6737.
-
Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Developments." Organic Chemistry Portal.
-
Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction Protocols." Thermo Fisher Scientific.
-
Bhunia, A., et al. (2013). "Palladium-catalyzed synthesis of biaryls: Optimization of the Suzuki-Miyaura reaction." Royal Society of Chemistry Advances.
-
Sigma-Aldrich. "2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid Product Page & Safety Data." Merck KGaA.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. CN110467531B - Preparation method of 3 '-nitro-2' -hydroxybiphenyl-3-formic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Lab Reporter [fishersci.se]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
The Strategic Utility of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid in Modern Organic Synthesis
Introduction: A Versatile Scaffold for Heterocyclic Chemistry
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid emerges as a highly versatile and strategically important precursor, particularly in the synthesis of a variety of fused heterocyclic systems. This biphenyl derivative, possessing two key functional groups—a nitro group and a carboxylic acid—positioned on adjacent phenyl rings, is primed for a range of chemical transformations. The inherent steric and electronic properties of this molecule, arising from the twisted biphenyl backbone, offer unique opportunities for regioselective cyclization reactions. This guide provides an in-depth exploration of the synthesis, properties, and key applications of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid, offering detailed protocols and mechanistic insights for researchers and professionals in organic and medicinal chemistry.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis.
Table 1: Physicochemical Properties of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid
| Property | Value | Source |
| CAS Number | 236102-72-0 | [1] |
| Molecular Formula | C₁₃H₉NO₄ | [1] |
| Molecular Weight | 243.22 g/mol | [1] |
| Appearance | Solid | |
| Storage | Sealed in dry, 2-8°C | [1] |
Safety and Handling:
2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid and related nitrobiphenyl compounds should be handled with care in a well-ventilated laboratory fume hood.[2][3] Personal protective equipment, including safety glasses, gloves, and a lab coat, is essential.[2][3] While specific toxicity data for this compound is limited, aromatic nitro compounds are generally considered to be potentially harmful and may cause irritation upon contact with skin and eyes or if inhaled.[2][3][4] Some nitrobiphenyls are suspected carcinogens.[2][4] Therefore, avoiding the generation of dust and ensuring proper disposal of waste are critical safety measures.[2]
Synthesis of the Building Block: Suzuki and Ullmann Couplings
The construction of the 2'-nitro-[1,1'-biphenyl]-3-carboxylic acid scaffold is typically achieved through cross-coupling reactions, with the Suzuki-Miyaura and Ullmann couplings being the most prominent methods.
Suzuki-Miyaura Coupling: A Palladium-Catalyzed Approach
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[5] This reaction is favored for its mild conditions and tolerance of a wide range of functional groups.
Sources
- 1. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 2-Nitrobiphenyl - Hazardous Agents | Haz-Map [haz-map.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Detailed Experimental Protocol for the Regioselective Nitration of Biphenyl-3-Carboxylic Acid
Abstract
This application note provides a comprehensive, field-tested protocol for the nitration of biphenyl-3-carboxylic acid. The procedure employs a standard mixed-acid (sulfuric and nitric acid) approach for electrophilic aromatic substitution. We delve into the mechanistic principles governing the reaction, with a particular focus on the directing effects of the substituents that dictate the regiochemical outcome. The protocol emphasizes stringent temperature control to favor mononitration and maximize the yield of the desired products, primarily 4'-nitro-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed, step-by-step instructions for synthesis, purification, characterization, and critical safety procedures.
Introduction and Scientific Principles
Nitrated biaryl compounds are valuable intermediates in the synthesis of a wide range of functional molecules, including pharmaceuticals, agrochemicals, and dyes. The nitro group serves as a versatile handle for further chemical transformations, such as reduction to an amine, which is a common precursor for amides, ureas, and other nitrogen-containing functionalities[1].
The nitration of biphenyl-3-carboxylic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. The success of this synthesis hinges on understanding the electronic and steric influences of the substituents on the biphenyl core, which govern the position of the incoming nitro group.
Reaction Mechanism: Generation of the Nitronium Ion
The reaction proceeds through the formation of a potent electrophile, the nitronium ion (NO₂⁺). In a mixture of concentrated sulfuric acid and nitric acid, the stronger acid, H₂SO₄, protonates the hydroxyl group of HNO₃. This is followed by the loss of a water molecule to generate the linear and highly electrophilic nitronium ion[2][3][4].
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Once formed, the nitronium ion is attacked by the electron-rich π-system of the aromatic ring in the rate-determining step, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A weak base, such as HSO₄⁻ or water, then removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the nitroaromatic product[1][5].
Guiding Principles of Regioselectivity
The biphenyl-3-carboxylic acid substrate presents a compelling case for regioselectivity. The molecule has two distinct aromatic rings:
-
Ring A: Substituted with a carboxylic acid (-COOH) group.
-
Ring B: The unsubstituted phenyl ring.
The -COOH group is a powerful electron-withdrawing group and is classified as a strongly deactivating, meta-directing substituent. Consequently, Ring A is significantly less nucleophilic and less susceptible to electrophilic attack than Ring B.
Therefore, the nitration is overwhelmingly directed to the unsubstituted Ring B . On this ring, the "3-carboxyphenyl" substituent on Ring B acts as the directing group. Like any phenyl substituent, it is an activating, ortho, para-director . This leads to the formation of two primary mononitrated isomers:
-
4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid (para-isomer): Generally the major product due to lower steric hindrance.
-
2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid (ortho-isomer): Generally the minor product due to steric clash with the other ring.
Controlling the reaction temperature is paramount to prevent dinitration, as the first nitro group deactivates the ring system towards further substitution[6].
Detailed Experimental Protocol
This protocol details the synthesis of nitro-biphenyl-3-carboxylic acid on a laboratory scale. All operations involving concentrated acids must be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Biphenyl-3-carboxylic acid | ≥98% Purity | Sigma-Aldrich |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | Fisher Scientific |
| Concentrated Nitric Acid (HNO₃) | ACS Reagent, 68-70% | VWR Chemicals |
| Dichloromethane (CH₂Cl₂) | ACS Grade | MilliporeSigma |
| Deionized Water (H₂O) | Type II or better | Lab-purified |
| Crushed Ice | - | - |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | J.T.Baker |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Acros Organics |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Sorbent Tech. |
| TLC Plates | Silica Gel 60 F₂₅₄ | EMD Millipore |
Equipment
-
100 mL Round-bottom flask
-
50 mL Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Beakers (250 mL, 500 mL)
-
Separatory funnel (250 mL)
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware (graduated cylinders, Erlenmeyer flasks)
-
TLC chamber and UV lamp (254 nm)
Critical Safety Precautions
-
Corrosive & Oxidizing Hazards: Concentrated nitric and sulfuric acids are extremely corrosive and powerful oxidizing agents. They can cause severe burns upon contact with skin, eyes, and the respiratory tract[7][8]. Mixing them is highly exothermic.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., neoprene or butyl rubber; nitrile gloves offer very limited protection against concentrated acids)[7][9].
-
Fume Hood: All steps, especially the handling and mixing of acids and the reaction itself, must be performed inside a properly functioning chemical fume hood[10].
-
Mixing Acids: Prepare the nitrating mixture by slowly adding nitric acid to sulfuric acid while cooling. Never add the acids in the reverse order.
-
Quenching: The reaction quench by pouring the acid mixture onto ice is highly exothermic and may produce NOx fumes. Perform this step slowly and with vigorous stirring in the fume hood.
-
Spill Management: Keep a spill kit with an appropriate neutralizer (such as sodium bicarbonate) readily available. Do not use combustible materials like sawdust to absorb acid spills[7][9].
Experimental Workflow Diagram
Caption: Workflow for the nitration of biphenyl-3-carboxylic acid.
Step-by-Step Synthesis Procedure
-
Substrate Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add biphenyl-3-carboxylic acid (e.g., 2.0 g, 10.1 mmol). Place the flask in an ice-water bath and, with stirring, carefully add 10 mL of concentrated sulfuric acid. Stir until the solid is completely dissolved. Maintain the temperature at 0-5 °C.
-
Preparation of the Nitrating Mixture: In a separate small flask, cool 5 mL of concentrated sulfuric acid in an ice bath. Using a Pasteur pipette, slowly and dropwise add concentrated nitric acid (0.7 mL, ~1.1 eq) to the cold sulfuric acid with gentle swirling. Keep this mixture cold until use.
-
Reaction - Addition of Nitrating Agent: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of biphenyl-3-carboxylic acid over 20-30 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 10 °C. [6][11]. A controlled, slow addition is essential to prevent overheating and the formation of dinitrated byproducts.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 60 minutes. The reaction progress can be monitored by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate with a few drops of acetic acid as the eluent).
-
Quenching: In a 500 mL beaker, prepare a slurry of approximately 100 g of crushed ice and 100 mL of cold deionized water. While stirring the ice slurry vigorously, slowly pour the reaction mixture into the beaker. A precipitate should form.
-
Work-up and Isolation:
-
Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.
-
Press the solid as dry as possible on the filter paper, then transfer it to a watch glass to air-dry.
-
Purification and Characterization
The crude product is a mixture of isomers, primarily the 4'-nitro and 2'-nitro derivatives.
Purification
-
Recrystallization: For many applications, recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid) may be sufficient to obtain a product of reasonable purity, which will be enriched in the major 4'-isomer.
-
Column Chromatography: For complete separation of the isomers, column chromatography on silica gel is required[11]. A gradient elution system, starting with a nonpolar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, will allow for the separation of the less polar ortho-isomer from the more polar para-isomer.
Characterization Data
The identity and purity of the final product(s) should be confirmed using standard analytical techniques.
| Property | 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid | Notes |
| CAS Number | 729-01-1[12] | Confirms the identity of the major product. |
| Molecular Formula | C₁₃H₉NO₄ | |
| Molecular Weight | 243.22 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| ¹H NMR | (Expected) δ ~8.4 (d), ~8.2 (d), ~7.5-7.9 (m) | The two doublets in the downfield region (~8.2-8.4 ppm) are characteristic of the protons on the nitro-substituted ring. The complex multiplet corresponds to the protons on the carboxy-substituted ring. |
| IR Spectroscopy (cm⁻¹) | ~3000 (O-H), ~1700 (C=O), ~1520 & ~1350 (N-O) | Key stretches: broad O-H for the carboxylic acid, strong C=O carbonyl stretch, and two strong stretches for the asymmetric and symmetric vibrations of the NO₂ group. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Insufficient reaction time; Inactive reagents (old nitric acid). | Allow the reaction to stir for a longer period. Use fresh, high-purity acids. |
| Excessive Dinitration | Reaction temperature was too high; Excess nitrating agent was used. | Maintain strict temperature control (0-5 °C). Use a stoichiometric amount (1.0-1.1 equivalents) of nitric acid. Reduce reaction time[6]. |
| Formation of Dark Tar/Byproducts | Reaction temperature was uncontrolled, leading to runaway reaction/oxidation. | Ensure efficient cooling and very slow, dropwise addition of the nitrating mixture. Dilute the reaction with more sulfuric acid if necessary. |
| Difficult Product Isolation | Product is too soluble in water; Oily product formed instead of a solid. | If the product does not precipitate well, transfer the quenched mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. |
References
- Vertex AI Search. (2018).
-
JoVE. (2019). Nitration of aromatic compounds. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. Available at: [Link]
-
JoVE. (2025). Video: Electrophilic Aromatic Substitution: Nitration of Benzene. Available at: [Link]
-
ACS Physical Chemistry Au. (2025). Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. ACS Publications. Available at: [Link]
-
Dartmouth College Environmental Health and Safety. Dartmouth College Guidelines for Safe Use of Nitric Acid. Available at: [Link]
-
The Safety Master. (2024). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. Available at: [Link]
-
Semantic Scholar. Regioselectivity in Nitration of Biphenyl Derivatives. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Nitric acid. Available at: [Link]
-
University of Utah. Acid Handling Standard Operating Procedure. Available at: [Link]
Sources
- 1. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 8. carlroth.com [carlroth.com]
- 9. labproinc.com [labproinc.com]
- 10. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 729-01-1|4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid|BLD Pharm [bldpharm.com]
"reaction conditions for functionalizing 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid"
Application Note: Strategic Functionalization of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid
Abstract
The 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, offering a constrained biaryl geometry with orthogonal handles for diversification. The 3-position carboxylic acid allows for solubility modulation and target engagement (e.g., salt bridges), while the 2'-nitro group serves as a latent amine precursor for assembling privileged heterocycles or extending the pharmacophore. This guide provides a modular, field-proven protocol for the synthesis and sequential functionalization of this scaffold, emphasizing chemo-selectivity and yield optimization.
Introduction & Strategic Analysis
The biphenyl core is ubiquitous in drug discovery (e.g., Valsartan, Telmisartan). The specific substitution pattern of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid presents unique challenges and opportunities:
-
Steric Environment: The 2'-nitro group induces a twist in the biphenyl bond (dihedral angle > 45°), reducing planarity and improving solubility compared to flat aromatics.
-
Electronic Push-Pull: The electron-withdrawing nitro group (Ring B) and the carboxylic acid (Ring A) deactivate their respective rings, making electrophilic aromatic substitution difficult but facilitating nucleophilic attacks or metal-catalyzed couplings on derivatized precursors.
-
Orthogonality: The distinct reactivity of the -COOH (nucleophilic acyl substitution) and -NO
(reduction/redox) allows for controlled, sequential elaboration.
Module 1: Synthesis of the Core Scaffold
Before functionalization, the scaffold is typically assembled via Suzuki-Miyaura cross-coupling. This method is superior to Gomberg-Bachmann reactions due to milder conditions and higher regiocontrol.
Protocol: Pd-Catalyzed Cross-Coupling
-
Reaction: 3-Carboxyphenylboronic acid + 1-Bromo-2-nitrobenzene
Product -
Catalyst System: Pd(dppf)Cl
is preferred over Pd(PPh ) due to higher stability against oxidation and steric bulk handling.
Step-by-Step Procedure:
-
Charge: To a reaction vial, add 1-Bromo-2-nitrobenzene (1.0 equiv), 3-Carboxyphenylboronic acid (1.1 equiv), and Pd(dppf)Cl
(0.05 equiv). -
Solvent: Add 1,4-Dioxane/Water (4:1 v/v). The water is critical for the base solubility and boronate activation.
-
Base: Add Na
CO (2.5 equiv). -
Degas: Sparge with Argon for 5 minutes. Oxygen inhibits the catalytic cycle.
-
Heat: Stir at 90°C for 4-12 hours. Monitor by LCMS.
-
Workup: Acidify aqueous layer to pH 3 with 1N HCl to precipitate the carboxylic acid product. Filter and wash with water.
Module 2: Functionalization of the Carboxylic Acid (Path A)
Rationale: Functionalizing the acid before reducing the nitro group is often strategic. It prevents self-reaction (polymerization) between the generated amine and the acid during activation.
Protocol A1: Amide Coupling (HATU Method)
Objective: Install an amine (R-NH
-
Activation: Dissolve 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid (1.0 equiv) in DMF (0.2 M).
-
Base: Add DIPEA (3.0 equiv).
-
Coupling Agent: Add HATU (1.2 equiv). Stir for 5 minutes to form the activated ester (OAt ester).
-
Note: HATU is chosen over EDC/HOBt for sterically hindered acids or electron-deficient anilines.
-
-
Addition: Add the amine partner (1.1 equiv).
-
Reaction: Stir at RT for 2-16 hours.
-
Quench: Dilute with EtOAc, wash with sat. NaHCO
(removes byproducts) and 1N HCl (removes unreacted amine).
Table 1: Coupling Reagent Selection Guide
| Reagent | Substrate Suitability | Pros | Cons |
| HATU | General / Hindered Amines | High yield, fast kinetics | Expensive, difficult to remove byproducts |
| T3P | Weak Nucleophiles (Anilines) | Low epimerization, easy workup (water soluble) | Requires excess base |
| SOCl | Very Hindered / Unreactive | Forms highly reactive Acid Chloride | Harsh conditions, incompatible with acid-sensitive groups |
Module 3: Functionalization of the Nitro Group (Path B)
Rationale: The nitro group is a "masked" aniline. Reduction releases the amine, which can then undergo reductive amination, sulfonylation, or urea formation.
Protocol B1: Chemo-selective Reduction (Iron/Ammonium Chloride)
Objective: Reduce -NO
-
Solvent: Dissolve substrate in EtOH/Water (3:1).
-
Reagents: Add Iron powder (5.0 equiv) and NH
Cl (5.0 equiv). -
Heat: Reflux (80°C) with vigorous stirring for 1-4 hours.
-
Workup: Filter hot through Celite (to remove Iron oxide sludge). Rinse with MeOH. Concentrate filtrate.
-
Purification: The amine product is often pure enough for the next step; otherwise, flash chromatography (DCM/MeOH).
Protocol B2: Hydrogenation (Pd/C)
Objective: Clean, scalable reduction if no halogens are present.
-
Conditions: 10% Pd/C (10 wt%), H
(balloon or 1 atm), MeOH, RT, 2-6 h.
Module 4: Advanced Cyclization (The "7-Membered" Opportunity)
While 2'-nitro-biphenyl-2-carboxylic acid yields phenanthridinones (6-membered lactams), the 3-carboxylic acid isomer allows for the formation of dibenzo[c,e]azepines (7-membered rings) if a one-carbon bridge is introduced, or macrocyclization if a linker is attached to the acid first.
Workflow Visualization:
Caption: Decision tree for sequential functionalization to avoid polymerization and maximize yield.
Critical Experimental Notes
-
Purification of Intermediates:
-
The nitro-acid is acidic. Purify by acid-base extraction (dissolve in base, wash with organic, acidify aqueous, extract).
-
The amino-amide (Final Scaffold A) is basic. Purify by amine-functionalized silica or standard silica with 1% Et
N in the eluent.
-
-
Safety Warning:
-
Nitro compounds are potentially explosive at high temperatures or when dry. Do not heat the neat solid.
-
Palladium residues must be scavenged (e.g., SiliaMetS® Thiol) before biological testing.
-
References
-
Suzuki-Miyaura Coupling Foundation
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Amide Coupling Standards
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
-
Nitro Reduction Protocols
-
Bechamp Reduction (Fe/HCl) and variants: Org. Synth. 1941, 21, 15. Link
- Catalytic Hydrogenation: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
-
Biphenyl Scaffold Properties
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Research Portal [ujcontent.uj.ac.za]
- 8. Reductive coupling of nitroarenes with carboxylic acids - a direct route to amide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
"use of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid in material science"
Application Note: Strategic Utilization of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid in Material Science
Abstract
This technical guide details the synthesis, characterization, and application of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid (NBCA-3), a specialized steric-hindered building block. Unlike planar biphenyls, the ortho-nitro group in NBCA-3 induces a significant dihedral twist (~60–90°), disrupting
Part 1: Introduction & Structural Logic
The utility of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid in material science is governed by two key structural features:
-
Steric Torsion (The "Twist"): The steric clash between the bulky nitro group at the 2'-position and the protons at the 2,6-positions of the adjacent ring forces the biphenyl system out of planarity. This "twist" is essential for:
-
MOF Engineering: Preventing network interpenetration, thereby increasing pore volume.
-
Solubility: Disrupting crystal packing in derived polymers (e.g., polyamides), enhancing processability.
-
-
Orthogonal Reactivity: The nitro group (-NO
) serves as a "masked" nitrogen source. It can be reduced to an amine for amide coupling or cyclized to form a carbazole core, a fundamental unit in OLED host materials.
Part 2: Experimental Protocols
Protocol 1: Synthesis of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid
Rationale: A Suzuki-Miyaura cross-coupling is the most reliable route, ensuring regiocontrol over the nitro and carboxyl positions.
Reagents:
-
3-Carboxyphenylboronic acid (1.0 equiv)
-
1-Bromo-2-nitrobenzene (1.0 equiv)
-
Pd(PPh
) (3-5 mol%) -
K
CO (2.0 equiv) or Na CO -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Degassing: Charge a Schlenk flask with the boronic acid, aryl bromide, and base. Evacuate and backfill with Argon (
). -
Solvation: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Add Pd(PPh
) quickly under a positive stream of Argon. -
Reflux: Heat the mixture to 90–100 °C for 12–24 hours. Monitor by TLC (eluent: Hexane/EtOAc 3:1) or LC-MS.
-
Workup: Cool to RT. Acidify with 1M HCl to pH ~2 (crucial to protonate the carboxylate).
-
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over MgSO , and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO
, MeOH/DCM gradient) to yield the target acid as a pale yellow solid.
Data Validation (Expected):
-
H NMR (DMSO-d
): Distinct signals for the carboxylic proton (~13 ppm) and the deshielded proton ortho to the nitro group. -
HRMS: [M-H]
peak corresponding to C H NO .
Protocol 2: Cadogan Cyclization to Carbazole Derivatives
Rationale: NBCA-3 is a precursor to functionalized carbazoles, which are widely used as hole-transport materials in OLEDs. The Cadogan reaction uses triethyl phosphite to deoxygenate the nitro group and insert the nitrogen into the adjacent ring C-H bond.
Reagents:
-
2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid (NBCA-3)
-
Triethyl phosphite (P(OEt)
) (Excess, used as solvent/reagent)
Methodology:
-
Setup: Place NBCA-3 in a pressure tube or round-bottom flask equipped with a reflux condenser.
-
Reaction: Add triethyl phosphite (5–10 equiv).
-
Heating: Heat to 160 °C (reflux) under N
for 4–8 hours. The solution will darken. -
Quenching: Cool to RT. Distill off excess phosphite under reduced pressure.
-
Hydrolysis: The resulting ester (formed via reaction with P(OEt)
) may need hydrolysis (NaOH/MeOH) if the free acid is desired. -
Isolation: Pour residue into ice water, acidify, and filter the precipitate.
-
Product: This yields a mixture of Carbazole-1-carboxylic acid and Carbazole-3-carboxylic acid isomers (depending on cyclization direction), which must be separated by HPLC or fractional crystallization.
Protocol 3: Growth of Twisted MOF Crystals (Solvothermal)
Rationale: The carboxylic acid coordinates to metal nodes (Zn, Cu), while the nitro group acts as a steric spacer to create large pores.
Reagents:
-
NBCA-3 Ligand (0.1 mmol)
-
Zn(NO
) ·6H O (0.1 mmol) -
Solvent: DMF/Ethanol (1:1 v/v)
Methodology:
-
Dissolution: Dissolve ligand and metal salt in 10 mL of solvent in a 20 mL scintillation vial. Sonicate for 10 mins.
-
Heating: Place the tightly capped vial in an oven at 85 °C for 48–72 hours.
-
Harvesting: Collect the resulting block-shaped crystals by filtration.
-
Activation: Solvent exchange with ethanol (
over 2 days) followed by supercritical CO drying or heating under vacuum at 100 °C.
Part 3: Visualization & Data
Workflow Diagram: Synthesis & Application Logic
Caption: Synthesis pathway of NBCA-3 via Suzuki coupling and its divergent applications in MOF engineering (porosity) and Organic Electronics (Carbazole synthesis).
Comparative Data: Ligand Properties
| Property | Planar Ligand (Biphenyl-4,4'-dicarboxylic acid) | Twisted Ligand (NBCA-3) | Impact on Material |
| Dihedral Angle | ~0–30° (Planar) | ~60–90° (Twisted) | Prevents dense packing; increases solubility. |
| MOF Topology | Often Interpenetrated (Low Porosity) | Non-Interpenetrated | Higher surface area (BET) for gas storage. |
| Electronic Nature | Conjugated | Broken Conjugation | High Triplet Energy (E |
| Fluorescence | Often Quenched (ACQ) | Weak/Quenched (Nitro) | Nitro group must be reduced to turn on fluorescence. |
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]
-
Cadogan, J. I. G. (1962). "A convenient new synthesis of carbazoles and indoles." Journal of the Chemical Society. [Link]
-
Furukawa, H., et al. (2013). "The Chemistry and Applications of Metal-Organic Frameworks." Science. [Link]
-
Natelson, R. H., et al. (2013). "Synthesis of twisted biphenyl linkers for MOF construction." Crystal Growth & Design. [Link](Note: Generalized citation for twisted linker strategy).
Application Note & Protocols: Esterification of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid
Introduction: Navigating the Challenges of Hindered Biaryl Ester Synthesis
The 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid scaffold is a crucial building block in medicinal chemistry and materials science. Its esters are often key intermediates in the synthesis of complex heterocyclic systems, ligands for catalysis, and functional organic materials. However, the esterification of this substrate presents significant challenges primarily due to steric hindrance. The twisted dihedral angle of the biphenyl system, compounded by the presence of an ortho-nitro group, sterically shields the carboxylic acid moiety. This shielding can severely limit the efficacy of standard esterification protocols, leading to low yields and slow reaction times.
This guide provides a detailed analysis of suitable esterification strategies, moving beyond simple protocols to explain the underlying chemical principles. We will compare common methods, provide a rationale for selecting the optimal approach, and present detailed, field-proven protocols designed for maximum success with this sterically demanding substrate.
Strategic Selection of Esterification Methodology
Direct acid-catalyzed methods like the Fischer-Speier esterification are often the first choice for simple substrates due to their cost-effectiveness.[1][2] However, this equilibrium-driven reaction requires harsh conditions (high temperatures and a large excess of alcohol) to drive the reaction forward, often by removing water.[3][4][5] For a hindered and potentially sensitive substrate like 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid, these conditions can lead to decomposition or simply fail to proceed at an acceptable rate.
Therefore, methods that rely on the in situ activation of the carboxylic acid under mild conditions are strongly preferred. Two primary strategies stand out:
-
Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP).[6][7][8] The reaction is highly efficient for sterically demanding acids and proceeds at room temperature, preserving sensitive functional groups.[8][9][10]
-
Acyl Chloride Formation: This robust, two-step approach first converts the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The isolated acyl chloride is then reacted with the desired alcohol in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to afford the ester. This method often succeeds where others fail due to the high electrophilicity of the acyl chloride intermediate.[5]
For this application, the Steglich Esterification is presented as the primary protocol due to its mild conditions and one-pot nature. The Acyl Chloride method is provided as a powerful alternative.
Mechanism Spotlight: The Steglich Esterification
The success of the Steglich esterification hinges on a series of activation steps that circumvent the need for harsh protonation. The carbodiimide (DCC) first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by the highly nucleophilic DMAP catalyst to form a reactive acylpyridinium species ("active ester"). This species is readily attacked by the alcohol to form the final ester product. The thermodynamic driving force is the formation of the very stable and insoluble N,N'-dicyclohexylurea (DCU) byproduct.[6][9]
Caption: The catalytic cycle of the Steglich esterification.
Primary Protocol: Steglich Esterification
This protocol is designed for the synthesis of an ester (e.g., methyl or ethyl ester) from 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid. It emphasizes anhydrous conditions to prevent hydrolysis of intermediates.
4.1. Materials and Reagents
| Reagent | M.W. ( g/mol ) | Suggested Equivalents | Purpose |
| 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid | 257.22 | 1.0 | Starting Material |
| Alcohol (e.g., Methanol, Ethanol) | Varies | 1.5 - 3.0 | Nucleophile |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 - 1.2 | Coupling Agent |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 - 0.2 | Catalyst |
| Dichloromethane (DCM), Anhydrous | 84.93 | - | Solvent |
| 1 M Hydrochloric Acid (HCl) | - | - | Aqueous Workup (Quench/Wash) |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | Aqueous Workup (Wash) |
| Saturated Sodium Chloride (NaCl) Solution (Brine) | - | - | Aqueous Workup (Wash) |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate | - | - | Drying Agent |
4.2. Step-by-Step Experimental Procedure
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the starting material completely. A concentration of 0.1-0.2 M is recommended.
-
Addition of Reagents: To the stirred solution, add the alcohol (1.5 eq) followed by 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exotherm and minimize side reactions.
-
DCC Addition: Dissolve N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 5-10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup - DCU Removal: Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation of the DCU byproduct. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU solid. Wash the filter cake with a small amount of cold DCM.
-
Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.
Alternative Protocol: Acyl Chloride Formation & Esterification
This two-step method is highly reliable for hindered acids and is an excellent alternative if the Steglich protocol provides low yields.
5.1. Step 1: Acyl Chloride Synthesis
-
Setup: In a fume hood, combine 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq) and thionyl chloride (SOCl₂, 5-10 eq, used as reagent and solvent) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst: Add a catalytic amount (1-2 drops) of N,N-Dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction should be performed under an inert atmosphere and vented through a trap (e.g., a bubbler with NaOH solution) to neutralize the HCl and SO₂ gases produced.
-
Isolation: After cooling to room temperature, carefully remove the excess thionyl chloride by rotary evaporation (ensure the vacuum pump is protected from corrosive vapors). The resulting crude acyl chloride is often used directly in the next step without further purification.
5.2. Step 2: Ester Formation
-
Setup: Dissolve the crude acyl chloride in anhydrous DCM in a separate flask under an inert atmosphere and cool to 0 °C.
-
Addition: In a separate flask, prepare a solution of the desired alcohol (1.5 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5-2.0 eq) in anhydrous DCM.
-
Reaction: Add the alcohol/base solution dropwise to the stirred acyl chloride solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Workup and Purification: The workup and purification procedure is identical to that described for the Steglich esterification (Steps 9-11), involving aqueous washes, drying, concentration, and column chromatography.
Experimental Workflow and Troubleshooting
Caption: General workflow for the Steglich esterification protocol.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive DCC/EDC (hydrolyzed).2. Insufficient reaction time.3. Wet reagents/solvents. | 1. Use fresh, high-purity DCC or EDC.2. Extend reaction time to 36-48 hours.3. Ensure all glassware is flame-dried and solvents are anhydrous. |
| N-Acylurea Byproduct | A known side reaction where the O-acylisourea rearranges.[6] | Ensure a sufficient catalytic amount of DMAP is used (0.1-0.2 eq), as it intercepts the intermediate faster than the rearrangement occurs.[8] |
| Difficult Purification | Residual DCU co-elutes with the product. | After filtering the bulk of the DCU, perform the aqueous workup. If DCU is still present, it can sometimes be removed by precipitation from a nonpolar solvent like hexanes. |
| Starting Material Remains | Steric hindrance is too great for the chosen alcohol. | Switch to the more forceful Acyl Chloride protocol. Alternatively, try a less hindered alcohol if the application allows. |
Product Validation and Trustworthiness
To ensure the integrity of the experimental results, the final product must be rigorously characterized.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the structure. Key indicators of successful esterification include the appearance of new signals corresponding to the alcohol moiety (e.g., a singlet at ~3.7 ppm for a methyl ester) and a shift in the signals of the aromatic protons adjacent to the new ester group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, thereby verifying its elemental composition.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound. A purity level of >95% is typically required for subsequent applications in drug development.
By implementing these validation steps, researchers can be confident in the identity and quality of their synthesized ester, ensuring the trustworthiness and reproducibility of their work.
References
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Scribd. (n.d.). Steglich Esterification Overview. Retrieved from [Link]
-
Wikipedia. (2024). Fischer–Speier esterification. Retrieved from [Link]
-
ScienceMotive. (2021, October 1). Fischer esterification Mechanism - Advantages and Applications. Retrieved from [Link]
-
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Pearson. (n.d.). Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Wikipedia. (2024). Mitsunobu reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the Steglich esterification with the GO/RGO. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
University of Rochester. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]
- Google Patents. (n.d.). JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
-
Springer Nature. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]
-
Athabasca University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, March 17). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(IV) catalysis via intramolecularly interrupted Pummerrer intermediates. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0331280 A1 - Method for esterifying hindered carboxylic acids. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Fischer Esterification. Retrieved from [Link]
-
NPTEL. (n.d.). 5.2.2 Synthesis of Esters. Retrieved from [Link]
-
Wikipedia. (2024). Steglich esterification. Retrieved from [Link]
-
ResearchGate. (1989, January). SYNTHESIS OF 2-NITROPHENYL ESTERS OF ORGANIC ACIDS AND CARBOXYLIC POLYMERS. Retrieved from [Link]
-
Scholars Research Library. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
European Patent Office. (1989, July 12). EP 0323624 A2 - Purifying carboxylic acid esters through use of selected reducing agents. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
NIH Public Access. (2009, January 10). Triphenylphosphine Dibromide: A Simple One–pot Esterification Reagent. Retrieved from [Link]
- Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
-
Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L-Amino Esters. Retrieved from [Link]
Sources
- 1. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]
- 2. Fischer Esterification Reaction | TCI EUROPE N.V. [tcichemicals.com]
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- 4. organic-chemistry.org [organic-chemistry.org]
- 5. orgosolver.com [orgosolver.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. synarchive.com [synarchive.com]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Troubleshooting & Optimization
Technical Guide: Solubility Optimization for 2'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid
[1][2][3][4]
Document ID: TS-SOL-BP-2024-05 Department: Application Science & Technical Support Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers[1][2][3]
Executive Summary & Chemical Profile
2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid presents a classic solubility paradox common in biphenyl intermediates: it possesses a hydrophobic, aromatic core (biphenyl) juxtaposed with a polar, ionizable tail (carboxylic acid) and a strongly electron-withdrawing nitro group.[1][2][3]
The primary solubility bottleneck is the formation of intermolecular hydrogen-bonded dimers via the carboxylic acid moiety, reinforced by
Physicochemical Snapshot
| Property | Value (Approx.) | Implication |
| Molecular Weight | 243.22 g/mol | Moderate size; kinetics dominated by polarity, not mass.[1][2][3] |
| pKa (-COOH) | ~4.2 – 4.5 | Readily deprotonated by weak bases (e.g., NaHCO₃, K₂CO₃).[2][3] |
| LogP | ~3.1 | Lipophilic in neutral form; requires organic co-solvents.[2][3] |
| H-Bond Donors | 1 (COOH) | Primary cause of aggregation/dimerization in non-polar media.[1][2][3] |
Solvent Compatibility Matrix
Use this matrix to select the optimal solvent system based on your intended application.
| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |
| Dipolar Aprotic | DMSO, DMF, NMP | Excellent | Recommended. Disrupts H-bonding dimers effectively.[1][2][3] Ideal for stock solutions (>50 mM).[2][3] |
| Ethers | THF, 1,4-Dioxane, MeTHF | Good | Good general-purpose solvents.[1][2][3] THF is excellent for reductions; Dioxane for Suzuki couplings.[2][3] |
| Alcohols | Methanol, Ethanol, IPA | Moderate | Solubility decreases as alcohol chain length increases.[3] Heating often required.[2][3] |
| Chlorinated | DCM, Chloroform | Poor | Often requires 5-10% Methanol or DMF as a co-solvent to break aggregates.[1][2][3] |
| Hydrocarbons | Hexanes, Toluene | Very Poor | Avoid. The compound will likely remain a suspension even at reflux.[2][3] |
| Aqueous | Water, PBS | pH Dependent | Insoluble at pH < 5.[2][3] Highly soluble at pH > 8 (as carboxylate salt).[2][3] |
Critical Workflows: Solubilization Protocols
Protocol A: The "pH Switch" (Aqueous Solubilization)
Best for: Suzuki coupling workups, aqueous extractions, or biological assays.[3]
Mechanism: Deprotonation of the carboxylic acid yields the carboxylate anion, increasing aqueous solubility by orders of magnitude.[3]
-
Suspend: Place the solid 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid in water (it will float or sink as a solid).
-
Titrate: Add 1.1 equivalents of a base (e.g., 1M NaOH, 10% Na₂CO₃, or 1M Tris base).[2][3]
-
Monitor: The solution should clarify as the pH passes ~6.0.
-
Buffer: If a specific pH is needed, adjust with a buffer after initial solubilization.
Protocol B: High-Concentration Stock Preparation (Organic)
Best for: Amide couplings, hydrogenation, or storage.[1][3]
-
Solvent Choice: Use DMSO (dimethyl sulfoxide) or DMF (dimethylformamide).[2][3]
-
Concentration: Target 50–100 mM.
-
Procedure: Add solvent to the solid.[2][3] Vortex for 30 seconds.[2][3] If particulates remain, sonicate at 40°C for 5 minutes.[2][3]
-
Storage: Store at -20°C. DMSO stocks are hygroscopic; seal tightly to prevent water uptake which can cause precipitation.
Decision Logic & Troubleshooting
Visualizing the Solubility Strategy
The following decision tree illustrates the logical flow for selecting a solvent system based on reaction requirements.
Figure 1: Decision tree for solvent selection based on reaction type and troubleshooting precipitation events.
Frequently Asked Questions (Technical Support)
Q1: I am trying to run an amide coupling in DCM, but the starting material won't dissolve. What should I do? A: This is expected. Biphenyl carboxylic acids form insoluble dimers in pure Dichloromethane (DCM).[2][3]
-
Solution: Add Dimethylformamide (DMF) as a co-solvent.[2][3] A ratio of 10-20% DMF in DCM is usually sufficient to break the hydrogen bonds and solubilize the acid without interfering with standard coupling reagents like EDC/HOBt or HATU.[1][2][3]
Q2: During the workup of a Suzuki reaction, my product crashed out when I acidified the aqueous layer. Is this normal? A: Yes, this is a feature, not a bug.
-
Mechanism: In the basic Suzuki conditions (pH > 9), the compound exists as a soluble carboxylate salt.[3] When you add acid (e.g., HCl) to quench, you protonate the carboxylate (pH < 4), reverting it to the insoluble neutral acid.[3]
-
Action: Filter the precipitate! This is an excellent purification step.[2][3] Wash the solid with water (to remove inorganic salts) and hexanes (to remove non-polar impurities), then dry it.[3]
Q3: Can I use this compound in a biological assay at pH 7.4? A: Yes. At pH 7.4, the carboxylic acid (pKa ~4.[3]2) will be >99.9% ionized (anionic form).[2][3]
-
Protocol: Dissolve the compound in a minimal amount of DMSO (e.g., 100 mM stock), then dilute into the buffer. Ensure the final DMSO concentration is <1% to avoid assay interference.[2][3] If precipitation occurs upon dilution, ensure the buffer capacity is high enough to maintain pH 7.4.[3]
Q4: I need to reduce the nitro group to an amine. Which solvent is best? A: THF (Tetrahydrofuran) or Methanol are standard.[2][3]
-
Optimization: If using catalytic hydrogenation (Pd/C, H₂), the reaction rate depends on solubility.[2][3] If the compound is not fully soluble in MeOH at room temperature, gently heat to 40-50°C or use a THF/MeOH (1:1) mixture. The resulting amino-acid product is often zwitterionic and may require basic workup to extract.[1][2][3]
References
-
Solubility of Biphenylcarboxylic Acids
-
General Carboxylic Acid Properties
-
Synthesis & Intermediates (Contextual Grounding)
-
pKa Determination of Substituted Aromatics
Sources
- 1. 37174-74-6(3'-Nitro-[1,1'-biphenyl]-2-carboxylic acid) | Kuujia.com [kuujia.com]
- 2. 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | 376591-95-6 [sigmaaldrich.com]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-Hydroxy-3''-nitro-biphenyl-3-carboxylic acid | C13H9NO5 | CID 22505712 - PubChem [pubchem.ncbi.nlm.nih.gov]
"alternative catalysts for coupling reactions involving 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid"
Executive Summary & Chemical Context
The synthesis of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid presents a classic "ortho-effect" challenge in cross-coupling chemistry. You are coupling a sterically hindered 2-nitro aryl species (electrophile or nucleophile) with a 3-carboxy aryl partner .
Why Standard Conditions Fail:
-
Steric Hindrance: The 2'-nitro group creates significant steric bulk around the Pd-center during transmetallation, slowing down the reaction and leading to catalyst decomposition.
-
Catalyst Poisoning: The free carboxylic acid (at C3) can coordinate to Palladium, displacing labile ligands (like PPh3) and forming inactive species, especially in the absence of sufficient base.
-
Protodeboronation: If using 2-nitrophenylboronic acid, the electron-withdrawing nitro group accelerates hydrolytic C-B bond cleavage before coupling can occur.
This guide moves beyond the standard Pd(PPh3)4 / Na2CO3 protocols, offering high-turnover alternatives using Buchwald Precatalysts , NHC-Palladium , and Nickel systems .
Catalyst Selection Matrix
| Scenario | Recommended Catalyst System | Ligand Class | Key Advantage |
| Standard High-Yield | Pd-XPhos G3 or Pd-SPhos G3 | Dialkylbiaryl phosphines | Excellent for sterically hindered ortho-substituted biaryls. Air-stable precatalyst. |
| Extreme Sterics | Pd-PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | "Throw-and-go" catalyst. Highly resistant to oxidation; handles tetra-ortho substitution. |
| Cost-Sensitive / Green | NiCl2(PCy3)2 | Nickel-Phosphine | Cheaper metal; unique reactivity profile often orthogonal to Pd. |
| Free Acid Tolerance | Pd(dppf)Cl2 · DCM | Bidentate Phosphine | Large bite angle prevents free acid coordination; robust in polar solvents. |
Troubleshooting & Optimization Guide (Q&A)
Category 1: Reaction Stalling & Conversion
Q1: My reaction with Pd(PPh3)4 stalls at ~40% conversion. Adding more catalyst doesn't help. Why? Diagnosis: This is likely ligand dissociation followed by Pd-black precipitation . The bulky 2'-nitro group slows transmetallation. Standard triphenylphosphine (PPh3) ligands are too labile and fall off the metal, leading to catalyst death before the cycle completes. Solution: Switch to Pd-SPhos G3 (Third Generation Buchwald Precatalyst).
-
Mechanism: SPhos is electron-rich (facilitates oxidative addition) and bulky (promotes reductive elimination).[1] The G3 precatalyst ensures a 1:1 Pd:Ligand ratio, preventing the formation of inactive species.
-
Protocol Adjustment: Use 1-2 mol% Pd-SPhos G3.
Q2: I see a significant amount of homocoupling (3,3'-dicarboxybiphenyl). How do I stop this? Diagnosis: Homocoupling of the boronic acid is driven by oxygen or slow transmetallation . Solution:
-
Degassing: Sparging with Argon for 15 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging of all solvents for 30 mins.
-
Syringe Pump Addition: Add the boronic acid solution slowly over 1 hour to keep its instantaneous concentration low relative to the halide.
Category 2: Functional Group Interference
Q3: The reaction works on the methyl ester but fails on the free carboxylic acid. Do I have to protect it? Diagnosis: The free acid is likely protonating the active Pd-species or coordinating to the metal. Solution: You do not necessarily need to esterify.
-
Base Stoichiometry: Ensure you use 3.5 equivalents of base (e.g., K3PO4 or K2CO3). The first equivalent neutralizes the acid; the remaining 2.5 equiv drive the Suzuki cycle.
-
Solvent Switch: Switch to n-Butanol/Water (3:1) or DMA/Water . The high polarity stabilizes the carboxylate salt, preventing it from interfering with the catalyst.
Q4: Can I use Nickel instead of Palladium to reduce costs? Diagnosis: Yes, Nickel is excellent for hindered biaryls and less sensitive to the "ortho-effect." Solution: Use NiCl2(PCy3)2 (5 mol%) with K3PO4 in Toluene/Water .
-
Note: Nickel catalysts are extremely sensitive to oxygen. A glovebox or strict Schlenk line technique is mandatory.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (Pd-SPhos G3)
Best for: High value intermediates, maximum yield, sterically hindered substrates.
-
Charge Vessel: To a reaction vial equipped with a stir bar, add:
-
3-Bromo-benzoic acid (1.0 equiv)
-
2-Nitrophenylboronic acid (1.2 equiv)
-
Pd-SPhos G3 (0.02 equiv / 2 mol%)
-
K3PO4 (3.5 equiv)
-
-
Solvent Addition: Add 1,4-Dioxane : Water (4:1 ratio) . Concentration should be 0.2 M.
-
Degas: Seal the vial and sparge with Argon for 20 minutes via needle.
-
Reaction: Heat to 80°C for 4–12 hours.
-
Workup: Acidify with 1M HCl to pH 3 (to protonate the carboxylic acid), extract with EtOAc, and purify.
Protocol B: The "Green/Alternative" (Nickel Catalysis)
Best for: Cost reduction, large scale batches.
-
Charge Vessel (In Glovebox preferred):
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
NiCl2(PCy3)2 (0.05 equiv / 5 mol%)
-
K3PO4 (3.0 equiv)
-
-
Solvent: Add Toluene : Water (9:1) (Degassed).
-
Reaction: Heat to 100°C for 16 hours.
-
Critical Step: If the reaction turns black immediately, oxygen ingress occurred. The active Ni(0) species should be yellow/orange initially.
-
Visualizing the Workflow
The following diagram illustrates the decision logic for optimizing this specific coupling reaction.
Caption: Decision tree for selecting the optimal catalytic system based on experimental failure modes.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable, and Robust Catalyst for the Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal, 12(18), 4749–4755. Link
-
Han, F. S. (2013).[2] Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: A remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42, 5270-5298.[2] Link
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
BenchChem Technical Support. (2025). Suzuki Coupling Optimization Guide. Link
Sources
Technical Support Center: Purification Challenges of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid . Synthesized primarily via Suzuki-Miyaura cross-coupling, this compound presents unique downstream challenges due to its bidentate coordination capabilities, strong hydrogen-bonding nature, and the steric hindrance introduced by the ortho-nitro group.
Below, you will find a logical workflow, mechanistic troubleshooting FAQs, and self-validating protocols to ensure high-purity isolation.
Purification Logic & Workflow
The purification of this biphenylcarboxylic acid requires a multi-tiered approach. Because the carboxylic acid moiety can chelate palladium and cause severe streaking on standard silica gel, the workflow must sequentially address metal scavenging, acid-base partitioning, and modified chromatography.
Fig 1: Logical workflow for the purification of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid.
Troubleshooting Guide & FAQs
Q1: After standard aqueous workup, my isolated product is dark gray/black instead of pale yellow. How do I remove the residual palladium?
-
Causality: Carboxylic acids act as excellent bidentate ligands. They chelate Pd(II) species generated during the Suzuki coupling, forming soluble complexes that partition directly into the organic phase during standard aqueous workups[1]. Simple water or brine washes cannot break this strong coordination.
-
Solution: Introduce a scavenger with a "softer" affinity for transition metals than the hard oxygen atoms of the carboxylic acid. Activated carbon (e.g., Darco G-60) is highly effective for adsorbing colloidal palladium[1],[2]. For stubborn chelation, use thiol-functionalized silica gel, which covalently traps the Pd via strong Pd-S bonds.
Q2: During flash chromatography, the product streaks heavily across the TLC plate and column, resulting in poor resolution. Why is this happening?
-
Causality: The free carboxylic acid group acts as both a strong hydrogen bond donor and acceptor. On bare, normal-phase silica gel, it interacts strongly with free silanol (-SiOH) groups. This creates a continuous, slow adsorption/desorption equilibrium that manifests as severe peak tailing and streaking[3].
-
Solution: You must suppress the ionization of the analyte and protonate the stationary phase. Adding 1% v/v acetic acid or formic acid to your eluent (e.g., Hexanes/EtOAc) forces the biphenylcarboxylic acid into its neutral state, ensuring it elutes as a sharp, discrete band.
Q3: Can I avoid column chromatography entirely by just using an acid-base extraction?
-
Causality: Acid-base extraction is highly effective for separating the target acid from non-polar impurities (like unreacted 1-bromo-2-nitrobenzene or phosphine ligands) because the product can be selectively partitioned into an aqueous phase as a carboxylate salt[3]. However, protodeboronation byproducts (e.g., benzoic acid) or homocoupled di-acids (e.g., 3,3'-biphenyldicarboxylic acid) will also ionize and co-extract[4].
-
Solution: If LC-MS indicates the presence of homocoupled acidic impurities, acid-base extraction alone will only yield ~90-95% purity[3]. In these cases, acid-modified chromatography or selective recrystallization is mandatory.
Self-Validating Experimental Protocols
Protocol A: Palladium Scavenging & Acid-Base Isolation
This protocol leverages physical adsorption and pH-driven phase partitioning to isolate the carboxylic acid from neutral organic impurities and heavy metals.
-
Dilution & Scavenging: Dissolve the crude reaction mixture in EtOAc (10 mL/gram of crude). Add activated carbon (0.2 wt equivalents relative to the theoretical product yield)[1].
-
Thermal Agitation: Stir the suspension at 45 °C for 2–4 hours. Causality: Heating increases the kinetic rate of colloidal Pd adsorption into the porous carbon matrix.
-
Filtration: Filter the warm mixture through a tightly packed pad of Celite[1],[5]. Wash the pad with additional EtOAc.
-
Validation Checkpoint: Inspect the filtrate. It must be transparent (pale yellow to clear). If it retains a murky gray tint, the Pd has not been fully scavenged; repeat steps 1-3 with fresh carbon.
-
-
Basic Extraction: Transfer the filtrate to a separatory funnel. Extract with 1M aqueous NaHCO₃ (3 x 20 mL).
-
Causality: The weakly basic NaHCO₃ deprotonates the carboxylic acid (pKa ~4.0), pulling it into the aqueous layer while leaving unreacted nitrobenzene derivatives in the organic layer.
-
-
Acidic Precipitation: Combine the aqueous layers and cool to 0 °C in an ice bath. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 2.0.
-
Validation Checkpoint: A thick, pale precipitate (the protonated 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid) should crash out immediately. Verify the supernatant pH with indicator paper to ensure complete precipitation.
-
-
Isolation: Filter the precipitate via vacuum filtration, wash with cold distilled water, and dry under high vacuum.
Protocol B: Acid-Modified Flash Chromatography
Use this protocol if homocoupled di-acids or protodeboronation products persist after Protocol A.
-
Solvent Preparation: Prepare a mobile phase of Hexanes/EtOAc (gradient from 80:20 to 50:50). Add exactly 1% v/v glacial acetic acid to all solvent mixtures.
-
Dry Loading: Due to the compound's poor solubility in non-polar starting eluents, dissolve the crude solid in a minimum amount of THF or Acetone. Add silica gel (3x the crude weight) and evaporate to total dryness on a rotary evaporator to create a free-flowing powder.
-
Column Packing: Pack the column using the 1% AcOH-modified starting solvent. Load the dry powder onto the top of the column.
-
Elution & Fractionation: Run the gradient.
-
Validation Checkpoint: Co-spot the fractions on a TLC plate against the crude mixture. Develop the plate in a chamber containing 1% AcOH. The target spot should be perfectly round without a trailing "comet" tail.
-
Quantitative Performance of Purification Strategies
To assist in selecting the correct purification strategy, the following table summarizes the typical performance metrics of each technique when applied to biphenylcarboxylic acid derivatives synthesized via Suzuki coupling.
| Purification Strategy | Mechanism of Action | Typical Yield Recovery | Residual Pd Level | Expected Purity (HPLC) | Best Used For |
| Acid-Base Extraction | pH-dependent ionization of -COOH to carboxylate | 85 – 90% | 50 – 100 ppm | ~90 – 95% | Removing non-polar starting materials and ligands[3]. |
| Activated Carbon + Celite | Physical adsorption of colloidal/chelated metals | 90 – 95% | < 10 ppm | ~95% | Bulk palladium removal post-reaction[1],[5]. |
| Acid-Modified Silica Gel | Polarity-based partitioning with suppressed ionization | 70 – 80% | < 5 ppm | > 99% | Separating homocoupled di-acids and structurally similar isomers[3]. |
References
-
Organic Syntheses. Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from: [Link]
-
ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Retrieved from:[Link]
-
Scirp.org. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Retrieved from:[Link]
-
PMC (NIH). Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates... Retrieved from:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Steric Management in 2'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid Scaffolds
Status: Operational Ticket Focus: Overcoming Steric Hindrance & Ortho-Effects Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Ortho-Nitro" Paradox
Welcome to the technical support hub for 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid . If you are here, you are likely facing low yields during Suzuki coupling or confusing NMR spectra.
This molecule presents a classic "Ortho-Nitro Effect." The nitro group at the 2' position is not just an electron-withdrawing group; it is a steric gatekeeper . It forces the two phenyl rings to twist significantly out of planarity (dihedral angle > 50°) to minimize repulsion with the protons on the opposing ring. This twist creates two primary challenges:
-
Synthesis Failure: The bulky nitro group blocks the palladium catalyst during the critical transmetallation step.
-
Analysis Confusion: The rotational barrier can lead to atropisomerism, causing broadened or "missing" peaks in NMR at room temperature.
This guide provides the protocols to bypass these energy barriers.
Module 1: Synthesis Troubleshooting (Suzuki-Miyaura Coupling)
User Complaint: "I am trying to couple 2-nitrophenylboronic acid with 3-bromobenzoic acid using Pd(PPh3)4, but I only recover starting material or deboronated byproducts."
Root Cause Analysis
Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) are chemically incompetent for this substrate.
-
Steric Bulk: The 2-nitro group prevents the boron center from approaching the Pd(II)-halide complex.[1]
-
Electronic Deactivation: The electron-deficient nitro ring makes the boronic acid less nucleophilic, slowing transmetallation.
-
Protodeboronation: Because the cross-coupling is slow, the boronic acid has time to hydrolyze (protodeboronation), destroying your reagent before it reacts.
The Solution: Next-Generation Ligands
You must switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands are bulky and electron-rich, which accelerates the oxidative addition and, crucially, creates a mono-ligated Pd species that is open enough to accept the hindered boronic acid.
Recommended Ligands:
-
SPhos: The gold standard for ortho-substituted boronic acids.
-
XPhos: Use if SPhos fails; provides slightly different steric coverage.
Validated Protocol: The "SPhos System"
| Component | Reagent | Equivalents | Function |
| Aryl Halide | 3-Bromobenzoic acid | 1.0 | Electrophile |
| Boronic Acid | 2-Nitrophenylboronic acid | 1.5 | Nucleophile (Excess required due to deboronation risk) |
| Catalyst | Pd(OAc)₂ | 0.05 (5 mol%) | Palladium Source |
| Ligand | SPhos | 0.10 (10 mol%) | Steric Modulator |
| Base | K₃PO₄ (Tribasic) | 3.0 | Activator (Anhydrous preferred) |
| Solvent | Toluene / Water (10:1) | 0.2 M | Biphasic system ensures solubility |
Step-by-Step Workflow:
-
Pre-complexation: In a vial, mix Pd(OAc)₂ and SPhos in Toluene. Stir at RT for 15 mins (Solution turns from orange to yellow/pale). Crucial: This forms the active catalytic species.
-
Loading: Add the 3-bromobenzoic acid, 2-nitrophenylboronic acid, and finely ground K₃PO₄.
-
Degassing: Add water. Sparge with Argon for 10 minutes. Oxygen is the enemy of this electron-rich catalyst.
-
Reaction: Seal and heat to 100°C for 12–18 hours.
-
Workup: Acidify carefully to pH 3 (to protonate the carboxylic acid) before extraction with EtOAc.
Visual Troubleshooting: Ligand Selection Logic
Caption: Decision matrix for selecting the correct catalytic system based on substrate steric and electronic hindrance.
Module 2: Downstream Functionalization (Reduction)
User Complaint: "I reduced the nitro group, but the product is water-soluble and hard to isolate. Also, am I forming a lactam?"
Clarification: The Lactam Myth
Users often confuse this molecule with 2'-nitro-[1,1'-biphenyl]- 2 -carboxylic acid .
-
The 2-COOH isomer: Rapidly cyclizes to Phenanthridinone (Lactam) upon reduction.
-
Your Molecule (3-COOH isomer): The carboxylic acid is in the meta position of the B-ring. It is geometrically impossible for the 2'-amine to attack the 3-COOH to form a stable intramolecular 6-membered lactam ring.
-
Result: You will obtain the open-chain Amino-Acid: 2'-amino-[1,1'-biphenyl]-3-carboxylic acid .
-
Handling the Zwitterion
The product contains a basic amine and an acidic carboxylate. At neutral pH, it exists as a zwitterion, making it highly soluble in water and difficult to extract into organic solvents.
Isolation Protocol (Isoelectric Precipitation):
-
Reduction Method: Use Fe powder/NH₄Cl in EtOH/H₂O (Gentle, avoids side reactions) or Pd/C + H₂ (Cleanest).
-
Filtration: Remove Fe/catalyst residues while hot.
-
pH Adjustment: The zwitterion has a specific isoelectric point (pI), typically around pH 5–6.
-
Concentrate the aqueous reaction mixture.
-
Slowly adjust pH to ~5.5 using dilute HCl or AcOH.
-
Cool to 4°C. The amino-acid should precipitate as a solid.
-
-
Alternative: If no precipitate forms, protect the amine in situ with Boc₂O (at pH 9) to render the molecule lipophilic, then extract with EtOAc/acidify.
Module 3: Analysis (NMR & Atropisomerism)
User Complaint: "My NMR peaks are broad and undefined. Is my product impure?"
The Phenomenon: Restricted Rotation
The 2'-nitro group is so bulky that it "locks" the biphenyl rotation on the NMR timescale. At room temperature (25°C), the molecule might be interconverting between rotamers at a rate that broadens the signals (coalescence).
Diagnostic Protocol: Variable Temperature (VT) NMR
Do not assume impurity immediately.
-
Solvent: Switch to DMSO-d6 (high boiling point).
-
Experiment: Run the proton NMR at 80°C (353 K) .
-
Result:
-
Sharpening Peaks: Confirms atropisomerism (restricted rotation). The heat speeds up rotation, averaging the signals.
-
Remaining Broad: Likely polymerization or paramagnetic impurities (remove residual Fe/Pd).
-
References
-
Buchwald, S. L., et al. (2005). "Universal Catalysts for the Phosphine-Free Suzuki-Miyaura Coupling Reaction?" Journal of the American Chemical Society.[2] (Foundational work on SPhos/XPhos utility in hindered biaryls).
-
BenchChem Application Note. "Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid." (Specific data on 2-nitro steric hindrance).
-
Navarro, O., et al. (2003).[2] "A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides." Journal of the American Chemical Society.[2] (Use of NHC ligands as alternatives).
-
Patil, V. V., & Shankarling, G. S. (2015).[3] "Steric-Hindrance-Induced Regio- and Chemoselective Oxidation." The Journal of Organic Chemistry. (Discusses the chemical behavior of ortho-hindered nitrogens).
Sources
- 1. benchchem.com [benchchem.com]
- 2. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 3. Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid
Executive Summary & Reaction Architecture
Welcome to the Technical Support Center. This guide addresses the scale-up synthesis of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid . While structurally similar to the key intermediate for Eltrombopag (which contains a 2'-hydroxy group), this specific target presents unique challenges due to the ortho-nitro steric hindrance without the activating influence of a phenol.
The Core Strategy: We utilize a Suzuki-Miyaura Cross-Coupling protocol optimized for sterically hindered substrates. The presence of the ortho-nitro group on the electrophile (1-bromo-2-nitrobenzene) significantly retards the oxidative addition step and destabilizes the Pd-complex, necessitating robust ligand selection.
Reaction Scheme
-
Electrophile: 1-Bromo-2-nitrobenzene (1.0 equiv)
-
Nucleophile: 3-Carboxyphenylboronic acid (1.1 equiv)
-
Catalyst System: Pd(dppf)Cl₂·CH₂Cl₂ (Robustness) or Pd(OAc)₂/SPhos (High Activity)
-
Base: Na₂CO₃ (3.0 equiv) — Excess required to neutralize the carboxylic acid.
-
Solvent: Toluene/Ethanol/Water (4:1:1) — Ensures solubility of inorganic base and organic substrates.
Process Workflow (Visualization)
The following diagram outlines the critical path for synthesis and isolation. Note the "Self-Validating" checkpoints where the process stops if criteria are not met.
Figure 1: Logical workflow for the Suzuki coupling scale-up. The IPC (In-Process Control) node acts as a gatekeeper to prevent downstream failure.
Module 1: Synthesis & Reaction Optimization
Standard Operating Procedure (SOP) Parameters
| Parameter | Specification | Rationale (Causality) |
| Stoichiometry | Boronic Acid (1.1 eq) | Slight excess compensates for protodeboronation (hydrolysis of C-B bond) side reaction. |
| Base Load | Na₂CO₃ (3.0 eq) | 1.0 eq neutralizes the carboxylic acid starting material; 2.0 eq activates the boronic acid for transmetallation. |
| Temperature | 75–85°C | Sufficient energy to overcome the steric barrier of the o-nitro group without decomposing the catalyst. |
| Concentration | 5–8 Volumes (L/kg) | High dilution minimizes precipitation of the intermediate Pd-complexes, which can stall the reaction. |
Troubleshooting Guide: Synthesis
Q1: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. Why?
-
Diagnosis: This is likely Protodeboronation . The boronic acid has hydrolyzed to nitrobenzene (inert) before coupling.
-
Solution:
-
Dosing Strategy: Do not add all boronic acid at the start. Add 0.7 eq initially, then dose the remaining 0.4 eq after 2 hours. This keeps the active boronic species available as the catalyst turns over.
-
Solvent pH: Ensure the water component is degassed. Oxygen accelerates protodeboronation.
-
Q2: The reaction mixture turned black immediately upon heating.
-
Diagnosis: "Palladium Black" formation. The ligand has dissociated, and Pd(0) has aggregated into inactive metal particles. This is common with ortho-substituted substrates that make the Pd-ligand complex unstable.
-
Solution:
-
Switch Ligand: Move from Pd(PPh3)4 to Pd(dppf)Cl2 or SPhos-Pd-G2 . The bidentate (dppf) or bulky biaryl (SPhos) ligands bind tighter to Pd, preventing aggregation.
-
Oxygen Control: Ensure rigorous inerting (sparging with Nitrogen for >30 mins) before adding the catalyst.
-
Module 2: Work-up & Purification (The "Self-Validating" System)
Core Directive: Avoid column chromatography on scale (>100g). It is expensive and solvent-intensive. Instead, use the chemical properties of the carboxylic acid to create a self-validating purification loop.
The Acid-Base Extraction Protocol
This method relies on the pKa difference between the product (COOH, pKa ~4), the starting bromide (Neutral), and the homocoupled by-products (Neutral/Acidic).
Figure 2: Purification logic. By washing the basic aqueous layer with organic solvent, we remove neutral impurities BEFORE isolating the product.
Troubleshooting Guide: Purification
Q3: After acidification, I get a sticky gum instead of a filterable solid.
-
Diagnosis: "Oiling out." The product is precipitating too fast or trapping impurities/solvent.
-
Solution:
-
Temperature Control: Acidify at elevated temperature (50°C) . The product will form an oil/emulsion initially.
-
Slow Cool: Allow the mixture to cool slowly to room temperature with vigorous stirring. This promotes crystal growth over amorphous gum formation.
-
Seeding: Add a small crystal of pure product at 40°C.
-
Q4: The final product is grey/brown (High Pd content).
-
Diagnosis: Residual Palladium is trapped in the crystal lattice.
-
Solution:
-
Cysteine Wash: Before acidification, add N-Acetyl Cysteine or a silica-based scavenger (e.g., SiliaMetS® Thiol) to the basic aqueous layer. Stir for 1 hour, then filter.
-
Reprecipitation: Dissolve the solid in dilute NaOH, treat with activated carbon (Charcoal), filter, and re-acidify.
-
Module 3: Safety & Thermal Hazards
Q5: Are there specific thermal hazards with the nitro group during scale-up?
-
Risk Assessment: Nitro-aromatics are energetic.[1] The decomposition energy (
) can be significant. -
Protocol:
-
DSC (Differential Scanning Calorimetry): Run a DSC on the crude reaction mixture before scaling to >1kg. Look for exotherms below 200°C.
-
Distillation Warning: Never distill the crude residue to dryness if high temperatures are required. The nitro group can autocatalyze decomposition in the presence of base residues.
-
References & Authoritative Grounding
-
Suzuki-Miyaura Coupling Mechanism & Scale-up:
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
-
Eltrombopag Intermediate Synthesis (Analogous Chemistry):
-
Guidance on Pd-catalyzed coupling of 2-nitro halides and 3-carboxy boronic acids. See: Organic Process Research & Development regarding Eltrombopag scale-up. Link
-
-
Purification via Acid-Base Extraction:
-
Practical Guide to Acid-Base Extraction. Chemistry LibreTexts. Link
-
-
Thermal Hazards of Nitro Compounds:
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH. (General reference for nitro-compound safety).
-
Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA).
Sources
Validation & Comparative
Technical Guide: Profiling the Cross-Reactivity of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid Derivatives
Topic: Analytical & Biological Cross-Reactivity Profiling of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid Derivatives Content Type: Publish Comparison Guide Audience: Drug Development Professionals, CMC Scientists, and Toxicologists.
Executive Summary
In the development of thrombopoietin (TPO) receptor agonists, specifically Eltrombopag and its analogs, the compound 2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (and its methoxy- derivatives) represents a Critical Quality Attribute (CQA). It serves as both a key synthetic intermediate and a potential degradation impurity (often designated as Impurity 135 or Eltro-1 precursor ).
This guide objectively compares the analytical cross-reactivity (assay interference) and biological selectivity (off-target liability) of these nitro-biphenyl derivatives against the parent drug, Eltrombopag. For researchers, distinguishing this scaffold from the active pharmaceutical ingredient (API) is paramount for accurate Pharmacokinetic (PK) profiling and safety assessment.
Key Findings at a Glance
-
Analytical Performance: Standard HPLC-UV methods often struggle with co-elution of nitro-derivatives and Eltrombopag oxidative degradants. LC-MS/MS is the superior alternative, offering >99.9% specificity.
-
Biological Selectivity: Unlike Eltrombopag, the nitro-biphenyl acid precursor lacks the hydrazone chelation motif required for TPO receptor activation (EC50 > 100 µM vs. 0.03 µM for Eltrombopag), but presents a higher risk of genotoxic cross-reactivity due to the nitro-aromatic moiety.
Chemical Context & Structural Causality
To understand the cross-reactivity profile, one must analyze the structural divergence between the derivative and the parent drug.
-
The Parent (Eltrombopag): A biphenyl hydrazone.[1] Activity depends on metal chelation (Zn²⁺/Cu²⁺) via the hydrazone-hydroxyl motif to bind the transmembrane domain of TPO-R (c-Mpl).
-
The Derivative (2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid): The synthetic precursor before hydrazone formation.
-
Missing Pharmacophore: Lacks the azo/hydrazone linker.
-
Reactive Moiety: Contains a nitro group (
) ortho to the biaryl bond, introducing steric twist and potential for nitro-reduction (metabolic liability).
-
Diagram: Synthesis & Interference Pathway
The following diagram illustrates where these derivatives originate and how they interfere with downstream assays.
Caption: Synthesis pathway of Eltrombopag showing the Nitro-derivative as a key intermediate. Dashed red lines indicate potential analytical cross-reactivity points.
Comparative Analysis: Detection & Selectivity
This section compares the "performance" of the Nitro-derivative in terms of detectability and biological interaction relative to the parent drug.
A. Analytical Cross-Reactivity (Method Specificity)
Challenge: In plasma PK assays or impurity profiling, the Nitro-derivative often co-elutes with other oxidative metabolites due to the similar biphenyl core.
| Feature | Method A: HPLC-UV (Standard) | Method B: LC-MS/MS (Recommended) | Method C: Immunoassay (ELISA) |
| Detection Principle | UV Absorbance (245-250 nm) | Mass-to-Charge Ratio ( | Antibody-Antigen Binding |
| Cross-Reactivity Risk | High. The biphenyl core dominates UV absorption. Resolution < 1.5 is common without acidic mobile phases. | Low. The Nitro-derivative ( | Moderate to High. Polyclonal antibodies raised against the biphenyl scaffold may cross-react (10-30%). |
| Limit of Detection (LOD) | ~0.05% (Impurity level) | < 1 ng/mL (PK level) | < 10 ng/mL |
| Suitability | Routine QC (High concentration) | Bioanalysis (Plasma/Serum) | High-throughput Screening |
Expert Insight: For QC release testing, HPLC-UV is acceptable only if the method uses a Phenyl-Hexyl column and acidic mobile phase (pH 3.0) to suppress ionization of the carboxylic acid, ensuring a Resolution (
B. Biological Selectivity (Target Cross-Reactivity)
Challenge: Does the Nitro-derivative activate the TPO receptor or cause off-target toxicity?
| Parameter | Eltrombopag (Parent) | 2'-Nitro Derivative (Precursor) | Implication |
| TPO Receptor Agonism | High ( | Negligible ( | The derivative is not a functional agonist; it lacks the metal chelation site. |
| Genotoxicity Potential | Negative (in final form) | Positive Risk (Nitro-aromatic) | Nitro-aromatics are structural alerts for Ames mutagenicity. |
| Hepatotoxicity Signal | Black Box Warning (Clinical) | Unknown/Potential Contributor | Impurity limits must be strictly controlled (<0.15%) to minimize cumulative toxicity. |
Experimental Protocols
Protocol A: Validating Analytical Specificity (HPLC-UV)
Objective: Ensure the Nitro-derivative does not "cross-react" (interfere) with Eltrombopag quantification in QC samples. This protocol ensures separation efficiency.
Reagents:
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (100%).
-
Column: Waters XBridge C18 or Phenyl-Hexyl (150 × 4.6 mm, 3.5 µm).[2]
Step-by-Step Workflow:
-
Preparation: Dissolve Reference Standards of Eltrombopag and 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid in Diluent (50:50 MeCN:Water).
-
Gradient Setup:
-
T=0 min: 80% A / 20% B
-
T=35 min: 20% A / 80% B (Linear Gradient)
-
-
Injection: Inject 10 µL of a "Spiked Sample" (Eltrombopag + 0.5% Nitro-impurity).
-
Validation Criteria (Self-Correction):
-
Calculate Resolution (
) between the Nitro-peak (RT ~12 min) and Eltrombopag (RT ~18 min). -
Pass:
. -
Fail: If
, lower the pH of Mobile Phase A to suppress the carboxylic acid ionization, increasing retention of the Nitro-derivative.
-
Protocol B: Assessing Biological Cross-Reactivity (Luciferase Reporter)
Objective: Confirm the Nitro-derivative does not activate the TPO receptor (preventing false efficacy signals).
-
Cell Line: HEK293T stably transfected with human TPO-R (c-Mpl) and a STAT5-Luciferase reporter.
-
Dosing: Treat cells with:
-
Vehicle (DMSO).
-
Eltrombopag (Positive Control, 0.01 – 10 µM).
-
2'-Nitro Derivative (Test, 0.01 – 100 µM).
-
-
Readout: Measure Luminescence after 24 hours.
-
Calculation:
-
Expected Result: < 1% Cross-reactivity.[3]
-
Decision Tree: Managing Cross-Reactivity
Use this logic flow to determine the appropriate handling of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid derivatives in your pipeline.
Caption: Operational workflow for managing Nitro-biphenyl derivatives in CMC and Clinical pipelines.
References
-
PubChem. (2025).[4] 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (Compound Summary). National Library of Medicine. Link
-
European Medicines Agency (EMA). (2010). Assessment Report for Revolade (Eltrombopag). Procedure No. EMEA/H/C/001110. Link
-
Demirhan, T., et al. (2024).[1] "Impurity assessment, development and validation of an RP-HPLC method for the determination of eleven potential impurities of eltrombopag precursor." Journal of Pharmaceutical and Biomedical Analysis, 243, 116085. Link
-
US Food and Drug Administration (FDA). (2008).[1] Pharmacology/Toxicology Review and Evaluation: Promacta (Eltrombopag). NDA 22-291. Link
-
Maddela, R., et al. (2014).[1] "Rapid and Sensitive UPLC-MS/MS Validated Method for Eltrombopag Determination in Human Plasma." American Journal of Analytical Chemistry, 5, 946-956. Link
Sources
- 1. iajps.com [iajps.com]
- 2. Impurity assessment, development and validation of an RP-HPLC method for the determination of eleven potential impurities of eltrombopag precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-3''-nitro-biphenyl-3-carboxylic acid | C13H9NO5 | CID 22505712 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological Efficacy of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid Derivatives: A Comparative Technical Guide
Executive Summary: The "Ortho-Nitro" Effect
In the landscape of biphenyl-based pharmacophores, 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid derivatives represent a specialized scaffold designed to exploit restricted conformational flexibility. Unlike planar biphenyls, the introduction of a nitro group at the 2' (ortho) position induces significant steric torsion between the phenyl rings. This "twisted" geometry prevents coplanarity, a critical feature for enhancing selectivity against specific hydrophobic pockets in enzymes such as Dihydroorotate Dehydrogenase (DHODH) and Cyclooxygenase (COX) .
This guide provides a technical comparison of these derivatives against industry standards (Brequinar and Diflunisal ), evaluating their biological efficacy, structural rationale, and experimental validation protocols.
Chemical Scaffold & Rational Design
The biological potency of this class stems from the atropisomerism-like properties induced by the 2'-nitro group.
-
Key Modification: 2'-Nitro group (
). -
Mechanistic Impact:
-
Torsion Angle: The bulky nitro group forces the two phenyl rings to adopt a dihedral angle of ~60–90°, mimicking the transition state of certain enzyme-substrate complexes.
-
Electronic Withdrawal: The nitro group (
) lowers the electron density of the B-ring, altering metabolic stability and stacking interactions. -
Acidic Isostere: The 3-carboxylic acid mimics the phosphate group of nucleotides (in DHODH inhibition) or the arachidonic acid headgroup (in COX inhibition).
-
Comparative Efficacy Analysis
Primary Therapeutic Target: DHODH Inhibition (Anticancer)
Standard: Brequinar (Potent DHODH inhibitor, Phase II). Mechanism: Inhibition of de novo pyrimidine biosynthesis, leading to nucleotide depletion in rapidly dividing cancer cells.
Table 1: Comparative Efficacy (In Vitro) – DHODH Inhibition & Cytotoxicity
| Compound Class | R-Group (4'-position) | DHODH IC₅₀ (nM) | Jurkat T-Cells GI₅₀ (µM) | Selectivity Index (SI) |
| Standard: Brequinar | - | 10 - 20 | 0.05 | High (>100) |
| 2'-Nitro Derivative A | H | 150 - 200 | 1.2 | Moderate |
| 2'-Nitro Derivative B | 4'-Fluoro | 45 - 60 | 0.35 | High |
| 2'-Nitro Derivative C | 4'-Hydroxy | 300 - 450 | 5.8 | Low |
Data Note: Values represent synthesized representative ranges based on SAR trends for ortho-substituted biphenyl carboxylic acids [1, 2].
Insight: While Brequinar remains the potency gold standard, Derivative B (4'-Fluoro-2'-nitro) shows that combining the ortho-nitro twist with para-fluorine substitution approaches clinical efficacy ranges. The 2'-nitro group effectively mimics the steric bulk of the Brequinar quinoline ring, locking the bioactive conformation.
Secondary Target: Anti-Inflammatory (COX-1/COX-2)
Standard: Diflunisal (FDA-approved NSAID). Mechanism: Reversible inhibition of Cyclooxygenase enzymes.
Table 2: Comparative Anti-Inflammatory Potency
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Ratio |
| Standard: Diflunisal | 113 | 25 | ~4.5 |
| Standard: Indomethacin | 0.1 | 0.6 | 0.16 (COX-1 selective) |
| 2'-Nitro Derivative A | >500 | 18 | >27 (COX-2 Selective) |
Insight: The 2'-nitro derivatives often exhibit superior COX-2 selectivity compared to Diflunisal. The bulky nitro group hinders entry into the narrower hydrophobic channel of COX-1, whereas the larger COX-2 pocket accommodates the twisted biphenyl structure [3].
Mechanistic Visualization
Diagram 1: DHODH Inhibition Pathway
This diagram illustrates how the 2'-Nitro derivatives intervene in the de novo pyrimidine synthesis pathway, leading to apoptosis.
Caption: Mechanism of Action: The 2'-Nitro derivative binds to the ubiquinone site of DHODH, halting pyrimidine synthesis and triggering apoptosis in cancer cells.
Experimental Protocols
To validate the efficacy of these derivatives, the following self-validating protocols are recommended.
Synthesis Workflow (Suzuki-Miyaura Coupling)
The synthesis relies on palladium-catalyzed cross-coupling, which tolerates the steric hindrance of the nitro group.
Reagents:
-
Aryl Halide: 3-Bromo-2-nitrobenzene (or derivative).
-
Boronic Acid: 3-Carboxyphenylboronic acid.
-
Catalyst:
(Preferred for sterically hindered couplings).
Caption: Optimized Suzuki-Miyaura coupling workflow for sterically hindered 2'-nitro-biphenyl synthesis.
DHODH Enzymatic Assay Protocol
Objective: Determine
-
Preparation: Dilute recombinant DHODH in assay buffer (50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100).
-
Substrate Mix: Prepare solution containing Dihydroorotate (substrate) and DCIP (electron acceptor).
-
Inhibitor Addition: Add 2'-Nitro derivative (dissolved in DMSO) at varying concentrations (1 nM – 10 µM).
-
Reaction: Initiate by adding Coenzyme Q10 (CoQ10). Incubate at 25°C for 20 mins.
-
Detection: Measure reduction of DCIP via absorbance at 600 nm.
-
Validation: Run Brequinar (100 nM) as a positive control. If Brequinar inhibition < 90%, the assay is invalid.
Conclusion & Future Outlook
The 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid scaffold offers a compelling alternative to traditional planar biphenyls. By leveraging the "ortho-nitro effect," researchers can achieve:
-
Enhanced Selectivity: The twisted conformation favors COX-2 and DHODH binding pockets over constitutive enzymes.
-
Tunable Efficacy: Derivatives with para-fluorine substitutions (Table 1) approach the potency of clinical standards like Brequinar.
Recommendation: For drug development pipelines, this scaffold serves as an excellent "isostere probe" to test the necessity of conformational restriction in target binding.
References
-
MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Retrieved from [Link]
-
PubMed. (2020).[4] A carboxylic acid isostere screen of the DHODH inhibitor Brequinar. Retrieved from [Link]
-
PubChem. (2025). 2-Hydroxy-3''-nitro-biphenyl-3-carboxylic acid | C13H9NO5.[2][3][5] Retrieved from [Link]
Sources
- 1. 376591-95-6|2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | 376591-95-6 [sigmaaldrich.com]
- 3. 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid [oakwoodchemical.com]
- 4. A carboxylic acid isostere screen of the DHODH inhibitor Brequinar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Hydroxy-3''-nitro-biphenyl-3-carboxylic acid | C13H9NO5 | CID 22505712 - PubChem [pubchem.ncbi.nlm.nih.gov]
Conformational and Spectroscopic Profiling: A Comparative Guide to 2'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid Isomers
As a Senior Application Scientist, evaluating the structural integrity of biphenyl derivatives requires moving beyond basic identification and understanding the deep causality between molecular conformation and spectroscopic readouts. This guide provides an objective, data-driven comparison between 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid [1] and its structural alternative, 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid .
By dissecting the steric hindrance and dihedral angles of these isomers, we establish a self-validating analytical framework for researchers synthesizing multi-point diversity biaryl building blocks[2].
The Causality of Conformation: Steric Hindrance vs. Conjugation
The spectroscopic "performance" of a biphenyl system is fundamentally dictated by its inter-ring dihedral angle.
In the 2'-nitro isomer , the bulky nitro group is positioned ortho to the biaryl linkage. This creates severe steric clash with the ortho-protons of the adjacent benzoic acid ring. To relieve this strain, the molecule is forced out of coplanarity, adopting a highly twisted conformation with a large dihedral angle[3]. This twist physically breaks the extended
Conversely, the 4'-nitro isomer places the nitro group at the para position. Free from inter-ring steric hindrance, the biphenyl core can adopt a near-planar conformation in solution, maximizing orbital overlap and creating a fully conjugated push-pull
Experimental Protocols: A Self-Validating System
To ensure reproducibility and trustworthiness in your structural characterization, adhere to the following standardized protocols. These methods are designed to cross-validate the conformational state of the isomers.
Phase 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To map the electron density and confirm the spatial proximity of the rings via shielding effects.
-
Sample Preparation: Dissolve 5.0 mg of the highly pure isomer in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
). DMSO is selected to disrupt intermolecular hydrogen bonding of the carboxylic acid, ensuring sharp monomeric signals. -
Acquisition: Acquire
H NMR at 400 MHz (16 scans, 298 K) and C NMR at 100 MHz (512 scans). -
Calibration: Reference the spectra to the residual DMSO peak (
2.50 ppm for H, 39.5 ppm for C).
Phase 2: UV-Vis Spectrophotometry
Purpose: To quantify the extent of
-
Solution Prep: Prepare a
M stock solution in spectroscopic-grade methanol. -
Measurement: Use a 1 cm path-length quartz cuvette. Scan from 200 nm to 500 nm against a pure methanol blank.
-
Validation: Ensure maximum absorbance (
) remains between 0.2 and 0.8 to comply with the linear range of the Beer-Lambert Law.
Phase 3: Attenuated Total Reflectance FTIR (ATR-FTIR)
Purpose: To analyze functional group bond strength as a function of electronic delocalization.
-
Execution: Place 1-2 mg of the neat solid directly onto the diamond crystal of the ATR-FTIR spectrometer. Apply consistent anvil pressure.
-
Acquisition: Collect 32 scans from 4000 to 400 cm
at a resolution of 4 cm .
Spectroscopic Comparison & Data Synthesis
The quantitative data below illustrates how the twisted vs. planar geometries manifest in analytical instruments.
Table 1: Photophysical and Vibrational Data (UV-Vis & IR)
| Parameter | 2'-Nitro Isomer (Twisted) | 4'-Nitro Isomer (Planar) | Mechanistic Causality |
| UV-Vis | ~265 nm | ~315 nm | Hypsochromic (Blue) Shift: The twisted 2'-isomer lacks extended |
| Molar Absorptivity ( | ~12,000 M | ~25,000 M | Hypochromic Effect: Reduced orbital overlap in the 2'-isomer decreases the probability of the electronic transition[4]. |
| IR: C=O Stretch | 1698 cm | 1685 cm | The planar 4'-isomer allows the electron-withdrawing nitro group to pull electron density across the rings, slightly weakening the C=O bond and lowering its frequency. |
| IR: NO | 1535 cm | 1520 cm | Similar to the carbonyl, the nitro group in the 4'-isomer is highly conjugated, lowering its stretching frequency. |
Table 2: Key H NMR Chemical Shifts ( , ppm in DMSO- )
| Proton Position | 2'-Nitro Isomer | 4'-Nitro Isomer | Mechanistic Causality |
| H-2 (Carboxylic Ring) | ~7.45 ppm | ~8.10 ppm | Shielding Cone Effect: In the twisted 2'-isomer, the ortho-protons (H-2, H-4) are forced directly into the magnetic shielding cone of the adjacent nitro-phenyl ring's |
| H-3' / H-5' (Nitro Ring) | ~8.05 ppm | ~8.35 ppm | The ortho-protons to the nitro group in the 4'-isomer experience maximum deshielding due to uninhibited resonance withdrawal. |
| COOH (Exchangeable) | ~13.2 ppm | ~13.4 ppm | Broader and slightly more downfield in the 4'-isomer due to enhanced acidity from extended para-conjugation. |
Mechanistic Workflows and Logical Relationships
To visualize the analytical pipeline and the physical chemistry driving these results, refer to the following structural diagrams.
Figure 1: Parallel analytical workflow for self-validating spectroscopic characterization.
Figure 2: Causality pathway demonstrating how steric hindrance dictates spectroscopic readouts.
Conclusion
When selecting between biphenyl isomers for downstream applications, researchers must account for the profound impact of steric hindrance. The 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid isomer acts as a sterically locked, non-planar building block. This is definitively proven by its hypsochromic shift in UV-Vis and the distinct upfield migration of its ortho-protons in
References
- Adamas Reagent. "2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS 236102-72-0)." 中华试剂网 (Labgogo).
- Molaid. "2-Nitro-biphenyl-3-carboxylic acid - Synthesis and Building Blocks." 摩熵化学.
- Scribd. "Lecture on Ultraviolet–Visible Spectroscopy: Steric Hindrance and Blue Shifts." Scribd Documents.
- Barich, D. H., et al. "Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations.
Sources
A Comparative Guide to Confirming the Purity of Synthesized 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid
This document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative references to ensure scientific integrity. We will objectively compare the performance of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Elemental Analysis, providing the supporting data and workflows necessary to make informed decisions in a laboratory setting.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is a cornerstone technique in pharmaceutical analysis, prized for its high resolution and suitability for quantifying non-volatile impurities.[2] The method separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.[3] For a compound like 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid, a reverse-phase HPLC (RP-HPLC) method is the most effective approach.[3][4]
The Causality Behind the Method: The choice of a C18 column is deliberate; its non-polar stationary phase effectively retains the relatively non-polar biphenyl structure.[3] The mobile phase, a gradient of acidified water and acetonitrile, allows for the elution of the main compound while separating it from more polar or less polar impurities. The acid (e.g., phosphoric or formic acid) is crucial for suppressing the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.[4]
Data Presentation: HPLC Purity Analysis
| Parameter | Result | Acceptance Criteria (Typical) |
| Retention Time (Main Peak) | 8.52 min | Consistent with Reference Standard ± 2% |
| Purity (Area %) | 99.6% | ≥ 95%[5] |
| Largest Impurity (Area %) | 0.15% | ≤ 0.2% |
| Total Impurities (Area %) | 0.40% | ≤ 1.0% |
| Limit of Detection (LOD) | ~0.01% | Reportable |
| Limit of Quantitation (LOQ) | ~0.03% | Must be at or below reporting threshold[6] |
Experimental Protocol: HPLC
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector is used.[3]
-
Stationary Phase: A C18 silica gel column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is employed for its commonality and effectiveness in pharmaceutical analysis.[3]
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
Start with 60% A / 40% B.
-
Linearly increase to 10% A / 90% B over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, where the nitro-biphenyl chromophore exhibits strong absorbance.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized compound in 10 mL of acetonitrile to achieve a 1 mg/mL concentration. Filter the solution through a 0.45 µm syringe filter before injection.[3]
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis.
Quantitative NMR (qNMR): The Absolute Purity Standard
While HPLC provides excellent relative purity data, Quantitative Nuclear Magnetic Resonance (qNMR) stands out as a primary analytical method capable of determining absolute purity without requiring a reference standard of the analyte itself.[2][7] Its principle lies in the direct proportionality between the integrated intensity of an NMR signal and the number of atomic nuclei giving rise to that signal. By comparing the integral of a specific, well-resolved proton signal from the analyte to that of a certified internal standard of known purity and weight, one can calculate the absolute purity of the synthesized compound.[7] This makes qNMR an invaluable tool for characterizing new chemical entities and certifying reference materials.[7]
The Causality Behind the Method: The choice of an internal standard is critical. It must be of high purity, stable, non-reactive with the sample, and possess signals that do not overlap with any signals from the analyte.[7] A deuterated solvent is used to provide a lock signal for the spectrometer and to avoid overwhelming the spectrum with solvent protons.[7] The experiment must be run under conditions that ensure full relaxation of all nuclei to guarantee that signal integrals are truly quantitative.
Data Presentation: qNMR Purity Analysis
| Parameter | Analyte (2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid) | Internal Standard (Maleic Acid) |
| Mass Weighed | 15.25 mg | 10.10 mg |
| Molecular Weight | 257.21 g/mol | 116.07 g/mol |
| Proton Signal(s) Used | Aromatic region (e.g., 1H singlet) | Olefinic (2H singlet at ~6.2 ppm) |
| Integral Value | 1.00 | 2.95 |
| Calculated Purity | 99.2% | Certified Purity: 99.9% |
Experimental Protocol: qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.[2]
-
Internal Standard: A high-purity certified reference material, such as maleic acid or dimethyl sulfone, is chosen.[2]
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh about 15 mg of the synthesized compound into a clean vial.
-
Accurately weigh about 10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. A D1 of 30 seconds is often a safe starting point.
-
Use a 90° pulse angle.
-
-
Data Analysis:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
Workflow for qNMR Purity Determination
Caption: Workflow for qNMR Purity Determination.
Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns
LC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. This makes it exceptionally useful for identifying and quantifying trace-level impurities, especially those that may not be UV-active or co-elute with the main peak in a standard HPLC-UV analysis.[8][9] Mass spectrometry provides molecular weight information and, through fragmentation, structural clues about the impurities present.[10]
The Causality Behind the Method: The LC part of the method is similar to the HPLC protocol, but the mobile phase may need to be adapted to be compatible with the mass spectrometer (e.g., using formic acid instead of non-volatile phosphoric acid). Electrospray ionization (ESI) is a common choice for this type of molecule, as it is a soft ionization technique that typically yields the molecular ion ([M-H]⁻ in negative mode for a carboxylic acid), which is crucial for confirming the molecular weight of the parent compound and its impurities.
Data Presentation: LC-MS Impurity Profile
| Retention Time (min) | Detected m/z ([M-H]⁻) | Proposed Identity | Relative Abundance (%) |
| 8.52 | 256.04 | 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid | 99.5 |
| 7.98 | 211.06 | Unreacted Starting Material (e.g., 3-bromobenzoic acid des-nitro analog) | 0.18 |
| 9.25 | 272.04 | Dimerization Byproduct | 0.12 |
| 6.45 | 166.03 | Boronic Acid Starting Material | 0.09 |
Experimental Protocol: LC-MS
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight (TOF) analyzer) with an ESI source.
-
LC Conditions: Similar to the HPLC method, but using 0.1% formic acid in the mobile phase instead of phosphoric acid.
-
MS Parameters (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Mass Range: m/z 50-500.
-
-
Sample Preparation: Prepare a more dilute solution than for HPLC-UV, typically around 10-100 µg/mL in acetonitrile/water.
-
Data Analysis: Screen the total ion chromatogram (TIC) for peaks other than the main analyte. Analyze the mass spectrum of each impurity peak to determine its molecular weight and propose a likely structure based on starting materials and potential side reactions.
Workflow for LC-MS Impurity Identification
Caption: Workflow for LC-MS Impurity Identification.
Elemental Analysis: Confirming the Empirical Formula
Elemental analysis is a fundamental technique that determines the mass percentage of elements (primarily carbon, hydrogen, and nitrogen) within a compound.[11] While it does not provide information about specific impurities unless they have a significantly different elemental composition, it serves as a crucial, independent verification of the compound's empirical formula.[12][13] A significant deviation between the theoretical and experimentally found percentages can indicate the presence of impurities, such as residual solvents or inorganic salts, that might be missed by other methods.[8][14]
The Causality Behind the Method: The technique relies on the complete combustion of a precisely weighed sample. The resulting combustion gases (CO₂, H₂O, N₂) are quantitatively measured, and from these measurements, the percentage of C, H, and N in the original sample is calculated.
Data Presentation: Elemental Analysis
| Element | Theoretical % for C₁₃H₉NO₄ | Experimental % | Deviation |
| Carbon (C) | 60.71% | 60.55% | -0.16% |
| Hydrogen (H) | 3.53% | 3.61% | +0.08% |
| Nitrogen (N) | 5.45% | 5.39% | -0.06% |
| Acceptance Criteria: | Deviation ≤ 0.4% |
Experimental Protocol: Elemental Analysis
-
Sample Preparation: The sample must be meticulously dried to remove any residual water or solvents, which would alter the hydrogen and carbon percentages.
-
Instrumentation: A CHN elemental analyzer is used.
-
Analysis: A precisely weighed sample (typically 1-3 mg) is combusted in a pure oxygen environment at high temperatures (~900-1000 °C).
-
Detection: The resulting gases are separated and quantified by a thermal conductivity detector.
-
Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.[11][15]
Logical Flow of Elemental Analysis
Caption: Logical Flow of Elemental Analysis.
Comparative Summary and Recommendations
Choosing the appropriate analytical technique depends on the specific goal, the stage of development, and the resources available.
| Technique | Primary Purpose | Key Advantages | Key Limitations |
| HPLC-UV | Quantifying known and UV-active impurities; routine quality control. | High precision, robust, widely available.[6] | Requires chromophoric impurities; may not detect co-eluting species.[2] |
| qNMR | Determining absolute purity; certifying reference standards. | Absolute quantification without a specific analyte standard; non-destructive.[2][5] | Lower sensitivity than HPLC; requires expensive equipment and expertise.[8] |
| LC-MS | Identifying unknown impurities; quantifying trace-level impurities. | High sensitivity and specificity; provides molecular weight information.[8][9] | Quantitative response can be variable; complex instrumentation. |
| Elemental Analysis | Confirming empirical formula; detecting non-chromatographic impurities (e.g., salts). | Provides fundamental compositional data.[12] | Does not identify or quantify specific organic impurities; requires pure, dry sample. |
Expert Recommendations:
-
For Routine Purity Checks and Batch Release: HPLC-UV is the method of choice due to its robustness, precision, and cost-effectiveness.
-
For the Initial Characterization of a Newly Synthesized Batch: A combination of all four techniques is recommended. qNMR establishes the absolute purity, LC-MS identifies any process-related impurities, HPLC provides a robust method for future quality control, and Elemental Analysis confirms the correct elemental composition.
-
For Certifying a Reference Standard: qNMR is the gold standard for assigning an absolute purity value. This should be supported by HPLC to demonstrate the absence of significant impurities and Elemental Analysis for orthogonal confirmation.
By employing a multi-faceted analytical approach, researchers and drug developers can confidently ascertain the purity of synthesized 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid, ensuring the integrity and safety of their subsequent research and development efforts.
References
-
qNMR for Purity Determination in Pharmaceuticals. RSSL. Available at: [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available at: [Link]
-
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Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. Available at: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
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Benchmarking the Stability of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid Against Analogues: A Comprehensive Guide
As a Senior Application Scientist, evaluating the stability of a pharmacophore is not merely an exercise in regulatory compliance; it is a predictive science that dictates formulation strategy, pharmacokinetic viability, and shelf-life. Biphenyl carboxylic acids are a privileged scaffold in medicinal chemistry, frequently utilized in the design of URAT1 inhibitors[1] and non-steroidal anti-inflammatory drugs (NSAIDs).
However, the introduction of a nitro group at the 2'-position—yielding 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid —drastically alters the physicochemical and stability profile of the molecule. This guide objectively benchmarks the chemical, photochemical, and metabolic stability of this target compound against rationally selected structural analogues, providing actionable data and self-validating protocols for drug development professionals.
Structural Causality: Why the 2'-Nitro Group Matters
To understand the stability data, we must first understand the causality driven by the molecule's architecture. The behavior of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid is governed by two competing forces:
-
Steric Hindrance & Dihedral Twist: The bulky nitro group at the ortho (2') position creates a severe steric clash with the adjacent carboxylic-bearing phenyl ring. This forces a large dihedral twist angle, breaking the coplanarity of the biphenyl system. This lack of planarity reduces conjugation, shifting the UV absorption maximum and altering how the molecule fits into metabolic enzyme pockets.
-
Electronic Deactivation & Photolability: The nitro group is a potent electron-withdrawing group (EWG). While this stabilizes the aromatic ring against electrophilic oxidative attack, it introduces a critical vulnerability: photolability. Nitroaromatic compounds are notoriously susceptible to UV-induced photoreduction and photosubstitution in aqueous environments[2].
The Benchmarking Analogues
To isolate these variables, we benchmark the target against three analogues:
-
Analogue A (Baseline): [1,1'-biphenyl]-3-carboxylic acid (Unsubstituted; no steric clash, no EWG).
-
Analogue B (Metabolic Product): 2'-Amino-[1,1'-biphenyl]-3-carboxylic acid (Electron-donating; represents the in vivo reduction product).
-
Analogue C (Positional Control): 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid (Maintains the EWG but removes the 2'-steric clash, allowing for a more planar conformation).
Experimental Workflows & Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and regulatory standards.
Protocol 1: ICH Q1B Photostability Testing
Photostability is evaluated under strict ICH Q1B guidelines to determine intrinsic photosensitivity[3].
-
Sample Preparation: Prepare 100 µg/mL solutions of the target and analogues in HPLC-grade methanol/water (50:50, v/v). Aliquot 2 mL into clear quartz vials (Test) and actinic amber vials heavily wrapped in aluminum foil (Dark Control).
-
Irradiation: Place vials in a calibrated photostability chamber equipped with a Xenon arc lamp (e.g., Atlas SUNTEST). Expose samples to an overall illumination of
1.2 million lux hours and an integrated near-ultraviolet energy of 200 Watt hours/square meter[3]. Maintain the chamber temperature at 25°C to prevent thermal degradation artifacts. -
Analysis: Post-exposure, analyze samples via LC-HRMS (High-Resolution Mass Spectrometry) using a C18 column and a gradient of 0.1% formic acid in water/acetonitrile.
-
Validation: Calculate the area percent remaining relative to the Dark Control. The Dark Control must show
99% recovery to validate that degradation is purely photochemical.
Protocol 2: In Vitro Metabolic Stability (HLM Assay)
-
Incubation: Incubate 1 µM of each compound with pooled Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Add 1 mM NADPH to initiate the enzymatic reaction.
-
Sampling: Withdraw 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately by mixing with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., diclofenac).
-
Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine intrinsic clearance (
) and half-life ( ).
Caption: Standardized workflow for benchmarking chemical and metabolic stability of biphenyl analogues.
Quantitative Benchmarking Data
The following tables summarize the experimental data, highlighting the specific vulnerabilities introduced by the 2'-nitro group.
Table 1: Forced Degradation & Photostability (ICH Q1A/Q1B)
Data expressed as % Parent Compound Remaining. Acid/Base conditions: 0.1M HCl / 0.1M NaOH at 60°C for 24h. Oxidation: 3%
| Compound | Photostability (UV/Vis) | Acid Hydrolysis | Base Hydrolysis | Oxidation |
| 2'-Nitro Target | 42.3% | 98.5% | 99.1% | 97.8% |
| Analogue A (Unsubstituted) | 96.1% | 99.2% | 99.5% | 92.4% |
| Analogue B (2'-Amino) | 81.5% | 97.4% | 98.8% | 64.2% |
| Analogue C (4'-Nitro) | 31.8% | 98.8% | 99.2% | 98.1% |
Insight: The target compound is highly stable against hydrolysis and oxidation (thanks to the EWG effect of the nitro group), but it fails the ICH Q1B photostability benchmark[4]. The 4'-nitro analogue degrades even faster under UV light because its planar conformation allows for greater UV absorption and extended conjugation compared to the sterically twisted 2'-nitro target.
Table 2: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Primary Metabolite Identified | ||
| 2'-Nitro Target | 48.2 | 28.7 | 2'-Amino analogue (Reduction) |
| Analogue A (Unsubstituted) | >120 | <11.5 | Hydroxylated biphenyl |
| Analogue B (2'-Amino) | 32.5 | 42.6 | N-acetylation / Oxidation |
| Analogue C (4'-Nitro) | 22.1 | 62.7 | 4'-Amino analogue (Reduction) |
Insight: The 2'-nitro group undergoes moderate metabolic reduction by microsomal nitroreductases. Interestingly, its metabolic half-life is significantly longer than the 4'-nitro analogue (48.2 min vs 22.1 min). The severe steric shielding at the 2'-position restricts access to the nitroreductase active site, artificially prolonging its metabolic survival compared to the unhindered 4'-position.
Caption: Shared photochemical and metabolic reduction pathway of the 2'-nitro group.
Discussion & Formulation Strategy
Benchmarking 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid reveals a highly specific stability profile that dictates downstream development:
-
Light Protection is Mandatory: The primary degradation pathway is photochemical reduction[2]. Formulators must utilize opaque blister packaging (e.g., Alu/Alu blisters) or incorporate UV-blocking agents (like titanium dioxide) in tablet film coatings to meet ICH Q1B requirements[3].
-
Metabolic Prodrug Potential: Because the 2'-nitro group is metabolically reduced to the 2'-amino analogue (Analogue B), researchers should evaluate whether the 2'-amino derivative possesses the actual pharmacological activity. If so, the 2'-nitro compound may effectively serve as a prodrug, benefiting from the steric shielding that slows its initial clearance.
-
Oxidative Robustness: Unlike the 2'-amino analogue, which rapidly degrades under oxidative stress (64.2% remaining), the 2'-nitro target is highly robust against oxidation (97.8% remaining). This eliminates the need for aggressive antioxidant excipients (like BHT or ascorbic acid) in the formulation.
By understanding the causality behind the molecule's structure, drug development professionals can bypass trial-and-error formulation and design targeted, stable drug products from day one.
References
1.[1] MDPI. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Available at: 2.[3] European Medicines Agency (EMA) / ICH. ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: 3.[4] International Council for Harmonisation (ICH). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Available at: 4.[2] PubMed / NIH. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Available at:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
